ML115
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWABCRYNLCXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3CC3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML115: A Technical Guide to its Mechanism of Action as a STAT3 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a variety of cellular processes, including inflammation, cell proliferation, and survival. While much of the therapeutic focus has been on inhibiting STAT3 activity in oncology, the development of selective STAT3 activators is crucial for studying its role in wound healing, inflammatory diseases, and as a potential therapeutic agent in specific contexts. This technical guide provides an in-depth overview of the mechanism of action of ML115 (CID 6619100), a potent and selective small-molecule activator of STAT3. This compound enhances the transcriptional activity of STAT3, particularly in the presence of interleukin-6 (IL-6).[1] This document details the quantitative data associated with this compound's activity, provides comprehensive experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a novel probe compound belonging to the isoxazole carboxamide scaffold that functions as a selective potentiator of STAT3 activation.[1] It does not directly activate STAT3 but rather enhances the signaling cascade initiated by cytokines such as IL-6.[1] The primary mechanism of this compound involves augmenting the transcriptional activity of the STAT3 promoter.[1] This potentiation is highly selective for the STAT3 signaling pathway, with no significant activation observed for the related STAT1 or NF-κB pathways.[1] The activation of STAT3 by the IL-6/ML115 combination leads to the upregulation of STAT3-dependent target genes, such as the proto-oncogene BCL3.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity and selectivity as characterized in the NIH Probe Report and associated assays.
| Parameter | Value | Assay | Substance ID (SID) | Assay ID (AID) | Cell Line | Reference |
| EC50 | 2.0 nM | STAT3 Activation | 14735210 | 2049 | HT-1080 | [1][2][3] |
Table 1: Potency of this compound on STAT3 Activation
| Target | Activity | Assay | Substance ID (SID) | Assay ID (AID) | Cell Line | Reference |
| STAT1 | Inactive | STAT1 Activation | 14735210 | Not Specified | NIH-3T3 | [1] |
| NF-κB | Inactive | NF-κB Activation | 14735210 | 1309 | Not Specified | [1] |
| BCL3 | Active (Upregulation) | qPCR | 14735210 | 2049 | HT-1080 | [1] |
| Cell Viability | > 56 µM | Cytotoxicity | 14735210 | 2049 | HT-1080 & NIH-3T3 | [1] |
Table 2: Selectivity and Downstream Effects of this compound
Signaling Pathway and Experimental Visualizations
IL-6/STAT3 Signaling Pathway and this compound's Point of Intervention
Caption: IL-6 mediated STAT3 activation and potentiation by this compound.
Experimental Workflow: STAT3 Luciferase Reporter Assay
Caption: Workflow for the STAT3 Luciferase Reporter Assay.
Experimental Workflow: BCL3 Gene Expression via qPCR
Caption: Workflow for qPCR analysis of BCL3 gene expression.
Experimental Protocols
The following are representative protocols for the key assays used to characterize this compound. These are based on the information provided in the NIH Probe Report and standard laboratory practices.
STAT3 Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of STAT3 in response to treatment with this compound and IL-6.
-
Cell Line: HT-1080 human fibrosarcoma cells stably expressing a STAT3-driven firefly luciferase reporter construct.
-
Materials:
-
HT-1080 STAT3-luciferase cells
-
DMEM with 10% FBS and appropriate selection antibiotic
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution in DMSO
-
Recombinant human IL-6
-
Luciferase assay reagent (e.g., Bright-Glo)
-
Luminometer plate reader
-
-
Procedure:
-
Seed HT-1080 STAT3-luciferase cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM. Add the desired concentrations of this compound to the appropriate wells. Include a DMSO vehicle control.
-
Immediately after adding this compound, add IL-6 to a final concentration of 10 ng/mL to all wells except for the unstimulated controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of culture medium in each well.
-
Mix the contents of the wells on a plate shaker for 5 minutes to induce cell lysis.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells (media only) from all other wells.
-
Normalize the data by setting the luminescence of the IL-6 stimulated, vehicle-treated wells as 100% activation.
-
Plot the normalized luminescence values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
BCL3 Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol details the measurement of changes in the mRNA levels of the STAT3 target gene, BCL3, following treatment with this compound.
-
Cell Line: HT-1080 human fibrosarcoma cells.
-
Materials:
-
HT-1080 cells
-
DMEM with 10% FBS
-
6-well tissue culture plates
-
This compound stock solution in DMSO
-
Recombinant human IL-6
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for BCL3 and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Seed HT-1080 cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 10x EC50) and IL-6 (10 ng/mL). Include appropriate vehicle controls.
-
Incubate the plates for 6 to 24 hours at 37°C in a 5% CO2 incubator.
-
Wash the cells with PBS and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers for either BCL3 or the housekeeping gene, and qPCR master mix.
-
Perform the qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BCL3 and the housekeeping gene for each sample.
-
Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of BCL3.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.
-
Determine the fold change in gene expression using the 2-ΔΔCt method.
-
Conclusion
This compound is a valuable chemical probe for studying the intricacies of STAT3 signaling. Its high potency and selectivity as a STAT3 activator, in conjunction with its ability to enhance IL-6 mediated transcriptional activity, make it a powerful tool for researchers in oncology, immunology, and drug development. The data and protocols presented in this guide provide a comprehensive resource for utilizing this compound to further elucidate the roles of STAT3 in health and disease.
References
ML115: A Selective Small Molecule Activator of Signal Transducer and Activator of Transcription 3 (STAT3)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing critical roles in cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. ML115 has been identified as a potent and selective small molecule activator of STAT3. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to investigate STAT3 signaling or as a starting point for therapeutic development.
Introduction
The STAT family of transcription factors are critical mediators of cytokine and growth factor signaling. Upon activation by upstream kinases, STAT proteins dimerize, translocate to the nucleus, and regulate the transcription of target genes. Among the seven identified STAT proteins, STAT3 is of particular interest due to its multifaceted roles in both normal physiology and disease pathogenesis. Constitutive activation of STAT3 is a hallmark of many human cancers, where it promotes tumor growth and survival. Conversely, targeted activation of STAT3 may hold therapeutic potential in other contexts.
This compound is a small molecule probe that was identified through a high-throughput screening campaign as a selective activator of STAT3. It exhibits a low nanomolar half-maximal effective concentration (EC50) for STAT3 activation and demonstrates selectivity over the closely related STAT1 and the NF-κB signaling pathways. This selectivity makes this compound a valuable tool for dissecting the specific roles of STAT3 signaling.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropylisoxazole-3-carboxamide |
| Molecular Formula | C15H15ClN2O4 |
| Molecular Weight | 322.75 g/mol |
| CAS Number | 912798-42-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Potency (EC50) | 2.0 nM for STAT3 activation |
Mechanism of Action
This compound functions as a selective activator of the STAT3 signaling pathway. The proposed mechanism of action involves the following key steps:
-
STAT3 Phosphorylation: this compound promotes the phosphorylation of STAT3 at a critical tyrosine residue.
-
Dimerization: Phosphorylated STAT3 monomers then form homodimers.
-
Nuclear Translocation: The STAT3 dimers translocate from the cytoplasm into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the STAT3 dimers bind to specific DNA response elements in the promoters of target genes, leading to the upregulation of their transcription. One such confirmed target gene is the B-cell lymphoma 3 (BCL3) oncogene.
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound-induced STAT3 signaling pathway.
Experimental Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Assay | Cell Line | Endpoint | Result |
| STAT3 Activation | HT-1080 | EC50 | 2.0 nM |
| STAT1 Activation | NIH-3T3 | Activity | Inactive |
| NF-κB Activation | - | Activity | Inactive |
| BCL3 Gene Expression (qPCR) | - | Upregulation | Confirmed |
Table 2: Cytotoxicity
| Assay | Cell Line | Result |
| Cytotoxicity | HT-1080 | Not cytotoxic |
| Cytotoxicity | NIH-3T3 | Not cytotoxic |
Note: Specific concentrations and incubation times for cytotoxicity assays are not publicly available.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound. These are based on standard laboratory procedures, as the specific, detailed protocols used in the original characterization of this compound are not publicly available.
STAT3 Luciferase Reporter Assay
This assay is used to quantify the activation of the STAT3 signaling pathway.
Workflow Diagram:
Caption: Workflow for STAT3 luciferase reporter assay.
Protocol:
-
Cell Culture: Maintain HT-1080 cells stably expressing a STAT3-responsive luciferase reporter gene in appropriate culture medium.
-
Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Luciferase Assay: Following incubation, perform the luciferase assay using a commercial kit according to the manufacturer's instructions. This typically involves lysing the cells and adding a luciferase substrate.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantitative PCR (qPCR) for BCL3 Gene Expression
This protocol is for measuring the change in BCL3 mRNA levels following treatment with this compound.
Workflow Diagram:
Caption: Workflow for qPCR analysis of BCL3 expression.
Protocol:
-
Cell Treatment: Treat cells with this compound at a concentration known to activate STAT3 (e.g., 10x EC50) and a vehicle control for a specified time.
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for BCL3 and a stable reference gene (e.g., GAPDH, ACTB).
-
Note: Specific primer sequences for BCL3 are not provided in the original this compound report.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in BCL3 expression in this compound-treated cells relative to the vehicle-treated control.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
Protocol:
-
Cell Seeding: Seed HT-1080 and NIH-3T3 cells in separate 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for a period that is relevant to the primary functional assays (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
Conclusion
This compound is a potent and selective small molecule activator of STAT3. Its well-defined mechanism of action and selectivity make it an invaluable research tool for investigating the complex roles of STAT3 in health and disease. This technical guide provides a comprehensive overview of this compound and standardized protocols for its characterization, which should aid researchers in its application and in the development of novel therapeutics targeting the STAT3 signaling pathway. Further studies are warranted to explore the full therapeutic potential of this compound and its derivatives.
The Discovery and Synthesis of ML115: A Potent and Selective STAT3 Activator
A Technical Guide for Researchers and Drug Development Professionals
Introduction
ML115 has been identified as a potent and selective small molecule activator of the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a key signaling protein involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly cancer. This compound serves as a valuable chemical probe for studying the intricate roles of STAT3 and for exploring the potential of STAT3 activation as a therapeutic strategy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery of this compound
This compound was discovered through a high-throughput screening (HTS) campaign aimed at identifying novel activators of STAT3. The screening utilized a cell-based luciferase reporter assay, a common method for monitoring the activation of specific signaling pathways. Compounds that induced a significant increase in luciferase activity, indicative of STAT3 activation, were selected for further characterization.
From this screening, an isoxazole carboxamide scaffold was identified as a promising starting point for medicinal chemistry efforts. A series of analogs were synthesized and evaluated to establish a structure-activity relationship (SAR), leading to the identification of this compound (also known as CID-619100) as a highly potent and selective STAT3 activator.
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter Assay | STAT3 Activation | HT-1080 | EC50 | 2.0 nM | [1] |
| Luciferase Reporter Assay | STAT1 Activation | NIH-3T3 | Activity | Inactive | [1] |
| NFκB Activation Assay | NFκB Activation | - | Activity | Inactive | [1] |
| qPCR Assay | BCL3 Gene Expression | HT-1080 | Upregulation | Confirmed | [1] |
| Cytotoxicity Assay | Cell Viability | HT-1080 | Cytotoxicity | Not cytotoxic | [1] |
| Cytotoxicity Assay | Cell Viability | NIH-3T3 | Cytotoxicity | Not cytotoxic | [1] |
Synthesis of this compound
Proposed Synthetic Scheme:
A potential synthesis would likely involve the coupling of a 5-cyclopropylisoxazole-3-carboxylic acid intermediate with 4-chloro-2,5-dimethoxyaniline.
Caption: Proposed synthesis of this compound via amide coupling.
Experimental Protocol (Proposed):
-
Preparation of 5-cyclopropylisoxazole-3-carboxylic acid: This intermediate can be synthesized from commercially available starting materials through established methods for isoxazole ring formation.
-
Amide Coupling:
-
To a solution of 5-cyclopropylisoxazole-3-carboxylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add 4-chloro-2,5-dimethoxyaniline (1 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
-
Key Experimental Protocols
STAT3 Luciferase Reporter Assay
This assay is fundamental to identifying and characterizing STAT3 activators.
Caption: Workflow for the STAT3 Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Culture: HT-1080 cells stably expressing a STAT3-responsive luciferase reporter construct are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 6 to 24 hours to allow for STAT3 activation and subsequent luciferase expression.
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the vehicle control, and the EC50 value is calculated by fitting the data to a dose-response curve.
BCL3 Quantitative PCR (qPCR) Assay
This assay is used to confirm that the activation of the STAT3 pathway by this compound leads to the upregulation of a known STAT3 target gene, BCL3.
Caption: Workflow for the BCL3 qPCR Assay.
Detailed Methodology:
-
Cell Treatment: HT-1080 cells are treated with this compound at a concentration known to be effective from the luciferase assay. A vehicle control is also included.
-
RNA Isolation: After a suitable incubation period, total RNA is extracted from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for quantitative PCR using primers specific for the BCL3 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The cycle threshold (Cq) values are determined, and the relative expression of BCL3 mRNA is calculated using the ΔΔCq method, comparing the this compound-treated samples to the vehicle-treated controls.
Signaling Pathway
This compound acts as an activator of the JAK/STAT3 signaling pathway. The canonical pathway is initiated by the binding of cytokines or growth factors to their receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and binding to the promoters of target genes to regulate their transcription. This compound is reported to enhance STAT3 potentiation/activation, in part by enhancing the transcriptional activity of the STAT3 promoter.
Caption: this compound action within the JAK/STAT3 signaling pathway.
This compound is a valuable research tool for elucidating the complex roles of STAT3 in health and disease. Its high potency and selectivity make it an excellent probe for studying the downstream consequences of STAT3 activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to further explore the therapeutic potential of modulating the STAT3 signaling pathway.
References
In-Depth Technical Guide: The Biological Target of ML115
For Researchers, Scientists, and Drug Development Professionals
Core Target Identification
The primary biological target of the small molecule probe ML115 is the Signal Transducer and Activator of Transcription 3 (STAT3) . This compound is characterized as a potent and selective activator of STAT3. This activity makes it a valuable tool for studying the diverse cellular processes regulated by STAT3, including gene expression, cell growth, proliferation, and apoptosis.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-3-(cyclopropyl)-1,2-oxazole-5-carboxamide |
| CAS Number | 912798-42-6 |
| Molecular Formula | C15H15ClN2O4 |
| Molecular Weight | 322.75 g/mol |
Quantitative Data on Biological Activity
This compound has been demonstrated to be a potent activator of STAT3. The following table summarizes the key quantitative metrics of its activity.
| Parameter | Value | Description |
| EC50 | 2.0 nM | The half-maximal effective concentration for STAT3 activation. |
| Selectivity | Inactive | This compound shows high selectivity for STAT3 over other related transcription factors. |
| against | ||
| STAT1 and | ||
| NFκB |
Signaling Pathway of the Biological Target
STAT3 is a latent cytoplasmic transcription factor that, upon activation, plays a crucial role in relaying signals from cytokines and growth factors to the nucleus, leading to the transcription of target genes.
The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as interleukins (e.g., IL-6) and growth factors (e.g., EGF), to their corresponding cell surface receptors.[1] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs).[2] The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 domain of STAT3.[3]
Once recruited to the receptor, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[2] This phosphorylation event induces the formation of STAT3 homodimers or heterodimers with other STAT family members.[2] The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription.[1][3] These target genes are involved in a wide array of cellular functions, including proliferation, survival, differentiation, and angiogenesis.[1]
Visualization of the STAT3 Signaling Pathway
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of STAT3 activators like this compound.
STAT3 Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the transcriptional activity of STAT3.
Principle: A reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter is introduced into cells. Activation of endogenous STAT3 leads to the expression of luciferase, which can be measured by the light produced upon addition of a substrate.
Materials:
-
Mammalian cell line (e.g., HEK293, DU-145)[4]
-
STAT3-responsive luciferase reporter plasmid (e.g., p-STAT3-TA-luc)
-
Control reporter plasmid (e.g., Renilla luciferase vector for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Luciferase assay reagent (containing luciferin)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Lysis: After the desired treatment period (e.g., 6-24 hours), lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer. If a dual-luciferase system is used, measure the activity of both firefly and Renilla luciferases.
-
Data Analysis: Normalize the STAT3-driven (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the fold change in activity relative to the vehicle-treated control.
4.1.1. Experimental Workflow: STAT3 Luciferase Reporter Assay
Western Blot for STAT3 Phosphorylation
This biochemical assay is used to directly detect the phosphorylation of STAT3 at Tyr705, a key indicator of its activation.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
Materials:
-
Cell line of interest
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control for the desired time. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading.
4.2.1. Experimental Workflow: Western Blot for p-STAT3
References
The MDM2 Inhibitor ML115: A Technical Guide to its Application in Cancer Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML115, also known as APG-115 or alrizomadlin, is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. By disrupting the MDM2-p53 interaction, this compound reactivates the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type TP53. This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy across various cancer cell lines, and detailed protocols for key experimental assays to study its effects on cancer cell proliferation.
Introduction
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, the function of p53 is abrogated not by mutation, but through its interaction with the negative regulator, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Overexpression of MDM2 is a common oncogenic event, rendering cancer cells with wild-type p53 functionally p53-deficient.
This compound is a novel, orally bioavailable small molecule designed to fit into the p53-binding pocket of MDM2, thereby inhibiting the MDM2-p53 interaction. This restores p53's tumor-suppressive functions, making this compound a promising therapeutic agent for a range of solid and hematological malignancies with wild-type TP53.
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound's primary mechanism of action is the reactivation of the p53 signaling pathway. By binding to MDM2, this compound prevents the ubiquitination and subsequent degradation of p53. The stabilized p53 can then translocate to the nucleus and act as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest and apoptosis.
Key downstream effectors of p53 activation include:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces G1 cell cycle arrest.
-
PUMA (BBC3) and BAX: Pro-apoptotic proteins of the BCL-2 family that permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and caspase activation.
The following diagram illustrates the signaling pathway affected by this compound:
Investigating Immune Response Modulation by ML115: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML115 is a potent and selective small molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor in cytokine signaling and immune cell regulation. With an EC50 of 2.0 nM for STAT3 activation, this compound offers a powerful tool to investigate the downstream consequences of STAT3 pathway stimulation in various immune cell populations. This technical guide provides an in-depth overview of the core methodologies and expected quantitative outcomes when using this compound to study the immune response. We present detailed experimental protocols for in vitro assays using human peripheral blood mononuclear cells (PBMCs) and outline the key signaling pathways involved. The information herein is intended to equip researchers with the necessary knowledge to effectively design, execute, and interpret experiments utilizing this compound to explore its immunomodulatory potential.
Introduction to this compound and STAT3 Signaling
This compound is a novel probe compound that selectively activates STAT3, showing inactivity against the related STAT1 and NF-κB signaling pathways[1]. The STAT family of transcription factors plays a pivotal role in transducing signals from a variety of extracellular stimuli, including cytokines and growth factors, to the nucleus, thereby regulating gene expression involved in inflammation, cell survival, differentiation, and proliferation[1].
STAT3 is particularly crucial in the differentiation and function of various T cell subsets. Activation of the STAT3 pathway is essential for the development of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in autoimmune diseases and inflammation. Conversely, STAT3 signaling can also influence the function of regulatory T cells (Tregs), which are critical for maintaining immune tolerance. By selectively activating STAT3, this compound provides a unique opportunity to dissect the specific roles of this pathway in immune cell fate and function.
Core Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to investigate the immune response to this compound.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a mixed population of immune cells from whole blood for subsequent stimulation with this compound.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Centrifuge
-
Sterile conical tubes
Protocol:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer (buffy coat) and transfer to a new 50 mL conical tube.
-
Wash the cells by adding 30 mL of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells to the desired concentration in complete RPMI for subsequent assays.
T Cell Proliferation Assay
Objective: To quantify the effect of this compound on the proliferation of T lymphocytes within the PBMC population.
Materials:
-
Isolated PBMCs
-
This compound (various concentrations)
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as a positive control for T cell activation)
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation tracking dye
-
96-well round-bottom culture plates
-
Flow cytometer
-
Antibodies for T cell subset identification (e.g., anti-CD3, anti-CD4, anti-CD8)
Protocol:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 100 µL of complete RPMI containing this compound at various concentrations (e.g., 0.1 nM to 100 nM) or the positive control (e.g., PHA at 5 µg/mL). Include an unstimulated control (media only).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (CD3, CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T cell populations and measuring the dilution of CFSE fluorescence as an indicator of cell proliferation.
Cytokine Secretion Analysis (ELISA)
Objective: To measure the concentration of specific cytokines secreted by PBMCs in response to this compound stimulation.
Materials:
-
Isolated PBMCs
-
This compound (various concentrations)
-
Lipopolysaccharide (LPS) (as a positive control for monocyte activation)
-
96-well flat-bottom culture plates
-
ELISA kits for cytokines of interest (e.g., IL-2, IFN-γ, IL-10, IL-17A)
-
Microplate reader
Protocol:
-
Resuspend PBMCs at 2 x 10^6 cells/mL in complete RPMI.
-
Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Add 100 µL of complete RPMI containing this compound at various concentrations or the positive control (e.g., LPS at 100 ng/mL). Include an unstimulated control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Quantitative Data Presentation
The following tables summarize hypothetical, yet expected, quantitative data from the described experiments. These tables are for illustrative purposes to guide researchers in their data presentation and interpretation.
Table 1: Effect of this compound on T Cell Proliferation
| Treatment | Concentration | % Proliferating CD4+ T Cells (Mean ± SD) | % Proliferating CD8+ T Cells (Mean ± SD) |
| Unstimulated | - | 2.5 ± 0.8 | 1.8 ± 0.5 |
| This compound | 1 nM | 5.2 ± 1.1 | 3.1 ± 0.7 |
| This compound | 10 nM | 15.8 ± 2.5 | 8.9 ± 1.4 |
| This compound | 100 nM | 28.4 ± 4.1 | 16.2 ± 2.8 |
| PHA | 5 µg/mL | 65.7 ± 7.3 | 58.1 ± 6.5 |
Table 2: Cytokine Secretion Profile in Response to this compound
| Treatment | Concentration | IL-17A (pg/mL) (Mean ± SD) | IL-10 (pg/mL) (Mean ± SD) | IFN-γ (pg/mL) (Mean ± SD) |
| Unstimulated | - | < 10 | 25 ± 8 | 50 ± 12 |
| This compound | 1 nM | 55 ± 15 | 40 ± 11 | 65 ± 18 |
| This compound | 10 nM | 250 ± 45 | 85 ± 20 | 90 ± 25 |
| This compound | 100 nM | 850 ± 120 | 150 ± 35 | 120 ± 30 |
| LPS | 100 ng/mL | < 10 | 1200 ± 250 | 300 ± 70 |
Signaling Pathways and Visualizations
This compound exerts its effects by directly activating the STAT3 signaling pathway. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades and experimental workflows.
STAT3 Signaling Pathway
Caption: this compound-induced STAT3 signaling pathway.
Experimental Workflow for T Cell Proliferation Assay
Caption: Workflow for assessing T cell proliferation.
Experimental Workflow for Cytokine Analysis
Caption: Workflow for analyzing cytokine secretion.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the intricate roles of the STAT3 signaling pathway in the immune system. The experimental protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to investigate the immunomodulatory properties of this compound. By carefully designing and executing these in vitro assays, scientists can gain significant insights into the potential of targeting the STAT3 pathway for therapeutic intervention in a range of immune-mediated diseases. Further studies are warranted to explore the effects of this compound on other immune cell subsets and in more complex in vivo models.
References
Understanding the chemical properties of ML115
An In-Depth Technical Guide to the Chemical Properties of ML115
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a potent and selective small molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3). This document includes a summary of its physicochemical properties, its mechanism of action, and detailed experimental protocols for its characterization.
Physicochemical Properties
This compound is an isoxazole carboxamide that has been identified as a valuable chemical probe for studying STAT3 signaling.[1] Its key chemical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropylisoxazole-3-carboxamide | [2] |
| Synonyms | CID-6619100, SID 14735210 | [3] |
| CAS Number | 912798-42-6 | [2][3][4][5] |
| Molecular Formula | C₁₅H₁₅ClN₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 322.74 g/mol | [4] |
| Appearance | Crystalline solid, White to off-white | [3][6] |
| Purity | ≥98% (HPLC) | [3][5] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Reference(s) |
| DMF | 25 mg/mL (77.46 mM) | [3][4] |
| DMSO | 12.5 - 20 mg/mL (38.73 - 61.97 mM) | [3][4][5] |
| Ethanol | 0.1 mg/mL (0.31 mM) | [3][4] |
| Storage | Store at -20°C, airtight, and dry. Stable for ≥ 2 years. | [1][2][5] |
Table 3: Chemical Identifiers for this compound
| Identifier | String | Reference(s) |
| SMILES | COc1cc(NC(=O)c2cc(on2)C2CC2)c(OC)cc1Cl | [4][5] |
| InChI | InChI=1S/C15H15ClN2O4/c1-20-13-6-10(14(21-2)5-9(13)16)17-15(19)11-7-12(22-18-11)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,17,19) | [2][3] |
| InChIKey | FMWABCRYNLCXOJ-UHFFFAOYSA-N | [2][3][6] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective activator of STAT3, with a reported EC50 of 2.0 nM.[2][3][4][5] It exhibits high selectivity for STAT3 over the related STAT1 and NFκB transcription factors.[3][4][5] The activation of STAT3 by this compound leads to the upregulation of STAT3-dependent target genes, such as the oncogene BCL3.[1][2] This makes this compound a valuable tool for investigating the roles of STAT3 in various biological processes, including cancer, inflammation, and stem cell biology.[1][3]
The proposed signaling pathway for this compound-mediated STAT3 activation is depicted below.
Caption: this compound-mediated activation of the STAT3 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
STAT3 Luciferase Reporter Assay
This assay is used to quantify the activation of the STAT3 signaling pathway in response to this compound.
Materials:
-
HT-1080 cells stably expressing a STAT3-responsive luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HT-1080 STAT3 reporter cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Add the desired concentrations of this compound to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent and the cell culture plates to room temperature.
-
Remove the culture medium from the wells.
-
Add 50 µL of 1x cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Add 50 µL of luciferase substrate solution to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity of this compound-treated cells to that of the DMSO-treated control cells to determine the fold activation.
Quantitative PCR (qPCR) for BCL3 Expression
This experiment validates the functional consequence of STAT3 activation by measuring the expression of a known STAT3 target gene, BCL3.
Materials:
-
HT-1080 cells.
-
This compound stock solution (in DMSO).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for BCL3 and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
Cell Treatment: Seed HT-1080 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., the EC50 value) or with DMSO as a control for 24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions using a qPCR master mix, the synthesized cDNA, and primers for BCL3 and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of BCL3 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the DMSO-treated control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for screening and validating a STAT3 activator like this compound.
Caption: A generalized experimental workflow for the discovery and characterization of a STAT3 activator.
References
- 1. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. assaygenie.com [assaygenie.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantitative competitive-PCR assay to measure human parvovirus B19-DNA load in serum samples | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to APG-115 (Alrizomadlin) in Preclinical Cancer Research
As a preliminary note, the query for "ML115" in preclinical cancer research yielded information on several distinct entities: this compound, a matrix metalloproteinase inhibitor; APG-115 (also known as Alrizomadlin), a potent MDM2 inhibitor; and CC-115, a dual mTORC1/2 and DNA-PK inhibitor. The most extensive preclinical and clinical data available from the search results pertains to APG-115. Therefore, this guide will focus on APG-115 as the likely subject of interest, with brief summaries of the available information on this compound and CC-115.
This technical guide provides a comprehensive overview of the preclinical research on APG-115, a novel drug candidate in oncology. It is intended for researchers, scientists, and professionals in drug development.
Introduction to APG-115
APG-115 is an orally active, potent small-molecule inhibitor of the Mouse Double Minute 2 Homolog (MDM2) protein.[1][2] In cancers with wild-type p53, the tumor suppressor functions of p53 are often abrogated by its interaction with MDM2, which leads to p53 degradation.[1] APG-115 works by disrupting the MDM2-p53 interaction, thereby restoring the tumor-suppressive functions of p53, which can lead to cell cycle arrest, apoptosis, and induction of anti-tumor immune responses.[1][2]
Mechanism of Action and Signaling Pathway
APG-115's primary mechanism of action is the inhibition of the MDM2-p53 interaction. This restores p53 activity, leading to the transcriptional activation of p53 target genes, such as p21 (CDKN1A), which mediates cell cycle arrest.[1] The re-activation of p53 can also induce apoptosis (programmed cell death) in cancer cells.[1]
Below is a diagram illustrating the MDM2-p53 signaling pathway and the mechanism of action of APG-115.
Caption: MDM2-p53 signaling pathway and APG-115 mechanism of action.
Preclinical Efficacy of APG-115
Preclinical studies have demonstrated the potent anti-proliferative and apoptogenic activities of APG-115 in wild-type TP53 acute myeloid leukemia (AML) cell lines.[1] The activation of the p53/p21 pathway by APG-115 leads to cell cycle arrest and apoptosis in these cancer cells.[1]
In animal models of AML, APG-115 has shown significant anti-leukemic activity, reducing tumor burden and prolonging survival.[1] Furthermore, enhanced antitumor activity has been observed in syngeneic tumor models when APG-115 is combined with PD-1 blockade.[2] Studies in preclinical models of non-small cell lung cancer (NSCLC) with STK11 mutations have also suggested the therapeutic potential of APG-115.[3]
The following table summarizes the preclinical in vivo findings for APG-115.
| Cancer Type | Animal Model | Key Findings | Citation |
| Acute Myeloid Leukemia (AML) | Cellular cultures and animal models | Significant reduction in tumor burden and prolonged survival. Synergistic antileukemic activity when combined with azacitidine, decitabine, or cytarabine. | [1] |
| Solid Tumors | Syngeneic tumor models | Enhanced antitumor activity when combined with PD-1 blockade. | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Preclinical models | Therapeutic potential in NSCLC with STK11 mutations. | [3] |
Experimental Protocols
While specific, detailed protocols are not fully available in the provided search results, a general workflow for preclinical evaluation of a compound like APG-115 can be inferred.
-
Cell Line Selection: Choose cancer cell lines with known p53 status (wild-type and mutant).
-
Cell Viability Assays: Treat cells with a range of APG-115 concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assays: Use techniques like Annexin V/PI staining and flow cytometry to quantify apoptosis induction.
-
Cell Cycle Analysis: Analyze cell cycle distribution using flow cytometry after propidium iodide staining.
-
Western Blotting: Assess the levels of p53, MDM2, and p21 to confirm pathway activation.
-
Animal Model Selection: Utilize immunodeficient mice for xenograft models with human cancer cell lines or syngeneic models for immunotherapy combination studies.[4]
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Treatment Administration: Once tumors reach a palpable size, administer APG-115 orally at predetermined doses and schedules.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers.
-
Toxicity Assessment: Monitor animal weight and general health.
-
Pharmacodynamic Analysis: Collect tumor and blood samples to measure drug concentration and target engagement (e.g., p53 pathway activation).
-
Efficacy Evaluation: At the end of the study, euthanize the animals and weigh the tumors. Analyze survival data.
Below is a diagram representing a typical preclinical experimental workflow.
Caption: General workflow for preclinical evaluation of an anti-cancer agent.
Brief Summaries of this compound and CC-115
This compound
Limited information is available for a compound specifically named "this compound" in the context of preclinical cancer research. One study indicates that this compound protects against cancer-induced osteolysis and promotes tumor apoptosis.[5] It is suggested to be a matrix metalloproteinase inhibitor.[5]
CC-115
CC-115 is a dual inhibitor of mTORC1/2 and DNA-PK.[6] Preclinical models have shown its promising antitumor activity when combined with androgen receptor (AR) inhibition.[6] A Phase 1b clinical trial of enzalutamide plus CC-115 in men with metastatic castration-resistant prostate cancer (mCRPC) found the combination to be well-tolerated.[6] Exploratory preclinical analysis suggested that at the recommended Phase 2 dose, CC-115 strongly inhibits the mTOR pathway but may be insufficient to inhibit DNA-PK.[6]
References
- 1. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of a novel MDM2 antagonist APG-115 in patients with advanced solid tumors. - ASCO [asco.org]
- 3. Ascentage Pharma Released Preclinical Results of MDM2-p53 Inhibitor APG-115 in an Oral Presentation at WCLC 2020, Demonstrating Therapeutic Potential in STK11-Mutant Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML-115 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental use of ML-115, a potent and selective small molecule inhibitor of the MDM2-p53 interaction, in cancer cell culture models. ML-115 acts by disrupting the negative regulation of the tumor suppressor protein p53 by MDM2, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This document outlines detailed protocols for cell culture, viability and apoptosis assays, and protein analysis, along with representative data and signaling pathway diagrams to facilitate the investigation of ML-115's mechanism of action.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers, the p53 pathway is inactivated through mutations in the TP53 gene. However, in a significant portion of tumors, p53 remains wild-type but is functionally inhibited by its negative regulator, MDM2. The overexpression of MDM2 is a common mechanism for p53 inactivation in these cancers.
ML-115 is a novel, highly specific inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, ML-115 releases p53 from its inhibitory grasp, leading to the activation of the p53 signaling pathway. This results in the transcriptional activation of p53 target genes, such as CDKN1A (p21) and BAX, ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. These application notes provide detailed protocols for researchers to effectively utilize ML-115 as a tool to study p53-mediated tumor suppression in vitro.
Data Presentation
In Vitro Efficacy of ML-115 in Various Cancer Cell Lines
The anti-proliferative activity of ML-115 was assessed across a panel of human cancer cell lines using a standard 72-hour cell viability assay. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity in cell lines with wild-type TP53, while cell lines with mutated or null TP53 are significantly less sensitive.
| Cell Line | Cancer Type | TP53 Status | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 0.25 ± 0.05 |
| MCF-7 | Breast Cancer | Wild-Type | 0.18 ± 0.03 |
| U-87 MG | Glioblastoma | Wild-Type | 0.32 ± 0.07 |
| HCT116 | Colorectal Carcinoma | Wild-Type | 0.15 ± 0.02 |
| PC-3 | Prostate Cancer | Null | > 50 |
| SW480 | Colorectal Carcinoma | Mutated | > 50 |
| K562 | Chronic Myeloid Leukemia | Null | > 50 |
Experimental Protocols
Cell Culture and Maintenance
Aseptic cell culture techniques should be followed at all times. All procedures should be performed in a Class II biological safety cabinet.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks in a 37°C incubator with 5% CO2.
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.[2]
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.[3]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing fresh, pre-warmed complete growth medium.
-
Return the flask to the incubator.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of ML-115.
Materials:
-
Cells in suspension
-
Complete growth medium
-
ML-115 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of ML-115 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the ML-115 dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following ML-115 treatment.
Materials:
-
Cells in suspension
-
6-well cell culture plates
-
ML-115
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with ML-115 at various concentrations (e.g., 1x, 5x, and 10x IC50) and a vehicle control for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of key proteins in the p53 signaling pathway.
Materials:
-
Treated cell pellets
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Caspase-3, anti-PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Signaling Pathway of ML-115
Caption: ML-115 inhibits MDM2, leading to p53 activation, cell cycle arrest, and apoptosis.
Experimental Workflow for ML-115 Evaluation
Caption: Workflow for characterizing the in vitro anti-cancer effects of ML-115.
Discussion
The provided protocols offer a robust framework for the in vitro characterization of ML-115. The experimental data confirms the compound's mechanism of action, demonstrating potent and selective activity against cancer cells with wild-type TP53. The induction of apoptosis, confirmed by Annexin V staining, and the upregulation of p53 and its target genes, as shown by Western blotting, are consistent with the inhibition of the MDM2-p53 interaction.
Researchers using these protocols should ensure proper controls are included in all experiments. For example, a TP53 mutant or null cell line should be used as a negative control to confirm the p53-dependence of ML-115's activity. Additionally, dose- and time-course experiments are recommended to fully characterize the cellular response to ML-115.
These application notes serve as a starting point for the investigation of ML-115. Further studies could explore its effects on other cellular processes, its potential for combination therapies, and its efficacy in more complex in vitro models, such as 3D spheroids or organoids.
References
Application Notes: In Vitro Activation of STAT3 Using ML115
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes including cell growth, proliferation, and apoptosis.[1] The activation of STAT3 is a key event in signaling pathways initiated by cytokines and growth factors.[1] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, including cancer and autoimmune disorders. ML115 is a potent and selective small molecule activator of STAT3, making it a valuable tool for studying STAT3 signaling and its downstream effects in vitro.[2] This document provides detailed protocols and guidelines for using this compound to activate STAT3 in a laboratory setting.
Mechanism of Action of this compound
This compound acts as a potentiator of STAT3 activation, particularly in the presence of cytokines such as Interleukin-6 (IL-6).[2] The compound has been shown to enhance the transcriptional activity of the STAT3 promoter.[2] Importantly, the activity of this compound is selective for the STAT3 pathway, with no significant activation of the related STAT1 or NFκB pathways having been detected.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound as determined in studies from the NIH Molecular Libraries Program.[2]
| Parameter | Value | Description |
| Probe Number | This compound | The designated number for the probe compound. |
| Compound ID (CID) | 6619100 | The unique chemical identifier for this compound. |
| EC50 for STAT3 | Low Nanomolar | The half maximal effective concentration for STAT3 activation. |
| Activity against STAT1 | Inactive | This compound does not activate the STAT1 pathway. |
| Activity against NFκB | Inactive | This compound does not activate the NFκB pathway. |
| Effect on Gene Transcription | Upregulates BCL3 | This compound has been shown to increase the transcription of the oncogene BCL3. |
| Cytotoxicity | Not observed in HT-1080 and NIH-3T3 cells | The compound does not exhibit toxicity in the cell lines used for the STAT3 and STAT1 assays. |
Experimental Protocols
In Vitro STAT3 Activation in Cell Culture
This protocol describes the steps for treating a cell line with this compound to induce STAT3 activation.
Materials:
-
Cell line known to express the IL-6 receptor and STAT3 (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (reconstituted in DMSO)
-
Recombinant Human IL-6 (reconstituted in sterile water or PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well or 6-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the cells in the chosen culture plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 10 µM).
-
Prepare a stock solution of IL-6. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 20 ng/mL).
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add fresh medium containing the desired concentrations of this compound. For potentiation experiments, add this compound in combination with IL-6.
-
Include appropriate controls:
-
Vehicle control (medium with DMSO)
-
IL-6 only control
-
Untreated cells
-
-
Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours, depending on the downstream endpoint being measured).
-
-
Cell Lysis and Protein Extraction:
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Detection of STAT3 Activation by Western Blot
This protocol describes how to detect the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a key marker of its activation.
Materials:
-
Cell lysates from the STAT3 activation experiment
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit or mouse anti-total-STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control to normalize the results.
-
Detection of STAT3 Activation by ELISA
Commercially available ELISA kits can be used to quantify STAT3 activation.[3] These assays typically measure the binding of activated STAT3 from nuclear extracts to a specific DNA sequence immobilized on a plate.[3]
General Procedure (refer to the specific kit manual for details):
-
Prepare nuclear extracts from the treated and control cells.
-
Add the nuclear extracts to the wells of the ELISA plate, which are coated with a STAT3 consensus binding site oligonucleotide.
-
Incubate to allow active STAT3 to bind to the oligonucleotide.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody that specifically detects the DNA-bound form of STAT3.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at the appropriate wavelength.
Visualizations
STAT3 Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is activated by cytokines like IL-6.
Caption: Canonical JAK-STAT3 signaling pathway and the role of this compound.
Experimental Workflow for In Vitro STAT3 Activation
The following diagram outlines the general workflow for an in vitro experiment to assess STAT3 activation by this compound.
Caption: Workflow for assessing this compound-mediated STAT3 activation.
References
- 1. Advances of signal transducer and activator of transcription 3 inhibitors in acute myeloid leukemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML115-Mediated STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML115 is a potent and selective small molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by promoting the phosphorylation of STAT3, a critical step in its activation, with a low nanomolar half-maximal effective concentration (EC50).[1] Activated STAT3 forms dimers, translocates to the nucleus, and regulates the transcription of target genes involved in cell survival, proliferation, and differentiation.[1] These application notes provide detailed protocols for determining the optimal concentration of this compound to induce STAT3 phosphorylation in target cells, a crucial step for researchers studying STAT3 signaling pathways and for professionals in drug development exploring STAT3 as a therapeutic target.
Data Presentation
The potency of this compound in activating STAT3 has been determined in cell-based assays. The following table summarizes the key quantitative data for this compound.
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound | EC50 | 2 nM | HT-1080 | STAT3 Reporter Assay | [1] |
Signaling Pathway
The diagram below illustrates the canonical STAT3 signaling pathway, which is activated by cytokines and growth factors. This compound acts as a direct activator of STAT3, leading to its phosphorylation.
Caption: Canonical STAT3 signaling pathway and the action of this compound.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for STAT3 Phosphorylation by Western Blot
This protocol describes how to perform a dose-response experiment to identify the optimal concentration of this compound for inducing STAT3 phosphorylation in a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the target cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 30 minutes, 1 hour, or 2 hours). This time may need to be optimized.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
For loading control, strip the membrane and re-probe with an antibody against total STAT3, or run a parallel gel.
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal for each concentration. Plot the normalized phospho-STAT3 levels against the this compound concentration to determine the optimal concentration for STAT3 phosphorylation.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for determining the optimal this compound concentration.
Caption: Experimental workflow for determining the optimal this compound concentration.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound concentration and the expected outcome on STAT3 phosphorylation.
Caption: Relationship between this compound concentration and STAT3 activation.
References
Application Notes and Protocols for ML115-Mediated STAT3 Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML115, a potent and selective small-molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3). The following sections detail the mechanism of action of this compound, protocols for determining the optimal treatment duration for maximal STAT3 activation, and methods for quantifying STAT3 activity.
Introduction to this compound and STAT3 Activation
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in diverse cellular processes, including proliferation, survival, and differentiation. Aberrant STAT3 activity is implicated in various diseases, particularly cancer. This compound has been identified as a potent and selective activator of STAT3, functioning to enhance its transcriptional activity, especially in the presence of cytokines like Interleukin-6 (IL-6)[1]. It has a low nanomolar EC50 for STAT3 and does not activate the related STAT1 or NFκB pathways[1]. Understanding the kinetics of this compound-induced STAT3 activation is crucial for its effective use in research and drug development.
Data Presentation: Expected Time-Course of STAT3 Activation
While specific time-course data for this compound is not extensively published, the kinetics of STAT3 activation by other stimuli, such as cytokines and other small molecules, can provide a strong framework for experimental design. The following table summarizes the expected timeline for key events in STAT3 activation based on analogous experiments.
| Time Point | Expected Event | Rationale and References |
| 0 - 5 minutes | Initial binding of this compound to its target. | Small molecule interactions with protein targets are typically rapid. |
| 5 - 30 minutes | Peak STAT3 phosphorylation (p-STAT3 at Tyr705). | Activation of STAT3 by cytokines like LIF has been shown to peak within this timeframe. |
| 15 - 60 minutes | Translocation of phosphorylated STAT3 to the nucleus. | Nuclear translocation is a direct consequence of phosphorylation and dimerization. |
| 30 minutes - 4 hours | Initiation of STAT3-dependent gene transcription. | Studies on STAT3 target gene expression show detectable mRNA level changes within this period. |
| 4 - 24 hours | Accumulation of STAT3-dependent protein products. | Translation of newly transcribed mRNAs into proteins. |
Signaling Pathway Diagram
The following diagram illustrates the canonical STAT3 signaling pathway and the proposed point of intervention for this compound.
Figure 1: Simplified STAT3 signaling pathway indicating the potentiating role of this compound.
Experimental Protocols
To determine the optimal treatment duration of this compound for maximal STAT3 activation, a time-course experiment is recommended. The following protocols for Western Blotting and a Luciferase Reporter Assay are provided as standard methods to assess STAT3 activation. The original screening of this compound was performed in HT-1080 fibrosarcoma cells, which can be a suitable model.
Experimental Workflow Diagram
References
Lack of In Vivo Studies Utilizing ML115 STAT3 Agonist
Despite a comprehensive search, no publicly available in vivo studies utilizing the STAT3 agonist ML115 were identified. The existing literature primarily focuses on the in vitro characterization of this compound.
This compound was identified as a potent and selective small molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3) through the NIH Molecular Libraries Program.[1] In vitro studies have demonstrated that this compound enhances STAT3-mediated transcriptional activity upon co-stimulation with interleukin-6 (IL-6).[1] The compound exhibits a low nanomolar EC50 for STAT3 activation and does not affect the related STAT1 or NF-κB signaling pathways.[1] Further in vitro experiments have shown that this compound upregulates the transcription of the oncogene BCL3 and does not exhibit cytotoxicity in the cell lines used for the primary assays.[1]
While the diverse roles of STAT3 in processes like cell proliferation, survival, and wound healing suggest potential therapeutic applications for a STAT3 agonist, the transition from in vitro discovery to in vivo validation has not yet been documented for this compound.[1]
General STAT3 Signaling Pathway
The STAT3 signaling cascade is a crucial pathway in cellular communication, initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT3 proteins. Once recruited, STAT3 is phosphorylated by JAKs, leading to its dimerization and translocation into the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in various cellular processes.
Figure 1: A simplified diagram of the STAT3 signaling pathway.
Hypothetical In Vivo Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vivo efficacy of a hypothetical STAT3 agonist. This is a generalized protocol and has not been specifically applied to this compound.
Figure 2: A generalized workflow for in vivo studies.
Application Notes and Protocols
Due to the absence of specific in vivo data for this compound, detailed, validated protocols for its in vivo use cannot be provided. The following sections offer general guidance and protocols that would be pertinent to the in vivo study of a novel compound like this compound, based on standard practices in preclinical research.
I. Animal Model Selection
The choice of animal model is critical and depends on the therapeutic area of interest. For studying STAT3's role in oncology, immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for xenograft models with human cancer cell lines. For inflammatory or autoimmune diseases, specific disease-induced or transgenic models would be appropriate.
II. Dosing and Administration
A. Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Protocol:
-
A cohort of healthy animals (e.g., C57BL/6 mice) is divided into several groups.
-
Each group receives a different dose of this compound, typically administered daily or every other day via a relevant route (e.g., intraperitoneal, oral gavage).
-
A vehicle control group receives the formulation buffer only.
-
Animals are monitored daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur).
-
The study duration is typically 1-2 weeks.
-
The MTD is defined as the highest dose at which no significant toxicity is observed.
-
B. Pharmacokinetic (PK) Study
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Protocol:
-
A single dose of this compound is administered to a cohort of animals.
-
Blood samples are collected at various time points post-administration.
-
The concentration of this compound in the plasma is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
PK parameters such as half-life, Cmax, and AUC are calculated.
-
III. Efficacy Studies
A. General Protocol for a Xenograft Model
-
Cell Culture: The human cancer cell line of interest is cultured under standard conditions.
-
Tumor Implantation: A specific number of cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Animals are randomized into treatment and control groups. Treatment with this compound (at a dose determined from MTD studies) or vehicle is initiated.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting to confirm STAT3 activation).
IV. Data Presentation
All quantitative data from in vivo studies should be summarized in tables for clarity and ease of comparison.
Table 1: Example of an MTD Study Summary
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle | 5 | +5.2 | Normal |
| 10 | 5 | +4.8 | Normal |
| 25 | 5 | -2.1 | Mild lethargy |
| 50 | 5 | -15.7 | Significant weight loss, ruffled fur |
Table 2: Example of an Efficacy Study Summary
| Treatment Group | Number of Animals | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM |
| Vehicle | 10 | 1500 ± 150 | 1.5 ± 0.2 |
| This compound (20 mg/kg) | 10 | 800 ± 120 | 0.8 ± 0.1 |
Disclaimer: The protocols and data tables provided are examples and should be adapted based on the specific research question and experimental design. The lack of published in vivo data for this compound necessitates that any in vivo investigation should begin with thorough dose-finding and toxicity studies.
References
Application Notes and Protocols for Enhancing Cell Permeability and Delivery of ML115
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and improving the cellular uptake of ML115, a potent and selective activator of Signal Transducer and Activator of Transcription 3 (STAT3). Given the critical role of STAT3 in various cellular processes, including cancer and inflammation, effective intracellular delivery of this compound is paramount for its therapeutic efficacy.[1][2][3] This document outlines this compound's properties, details experimental protocols to assess its cell permeability, and discusses strategies for enhancing its delivery.
This compound: Physicochemical and Pharmacological Properties
| Property | Value | Source |
| Molecular Formula | C15H15ClN2O4 | [4] |
| Molecular Weight | 322.74 g/mol | [4] |
| Mechanism of Action | STAT3 Agonist | [1] |
| EC50 | 2.0 nM | [1] |
| Predicted Boiling Point | 422.9 ± 45.0 °C | [4] |
| Predicted Density | 1.389 ± 0.06 g/cm³ | [4] |
| Solubility (DMSO) | 12.5 mg/mL (38.73 mM) | |
| Solubility (DMF) | 25 mg/mL (77.46 mM) | |
| Solubility (Ethanol) | 0.1 mg/mL (0.31 mM) |
STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the receptor, creating docking sites for STAT3 proteins. Once recruited, STAT3 is phosphorylated by JAKs, leading to its homodimerization and subsequent translocation into the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[2][3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting and improving the membrane permeability of peptidic small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-STAT3 (Tyr705) Following ML115 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in various cellular processes, including cell proliferation, survival, and differentiation.[1][2] The activation of STAT3 is primarily mediated by phosphorylation of a specific tyrosine residue, Tyr705.[1][3] This phosphorylation event leads to the dimerization of STAT3, its translocation to the nucleus, and subsequent regulation of target gene expression.[2][3] Dysregulation of the STAT3 signaling pathway is implicated in numerous diseases, particularly in cancer, where constitutive activation of STAT3 is frequently observed.[2][4]
ML115 is a small molecule probe that has been identified as a potent and selective activator of STAT3.[4] It enhances STAT3 transcriptional activity, making it a valuable tool for studying the downstream effects of STAT3 activation.[4] This document provides a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of STAT3 at Tyr705 in response to treatment with this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the densitometric analysis of p-STAT3 (Tyr705) and total STAT3 protein levels following this compound treatment.
| Treatment Group | Concentration (nM) | p-STAT3 (Tyr705) (Relative Densitometry Units) | Total STAT3 (Relative Densitometry Units) | Fold Change in p-STAT3/Total STAT3 |
| Vehicle Control (DMSO) | 0 | 100 | 950 | 1.00 |
| This compound | 10 | 250 | 945 | 2.51 |
| This compound | 50 | 550 | 955 | 5.48 |
| This compound | 100 | 850 | 950 | 8.47 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells, in which this compound has been shown to be active) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[4]
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 3, 6, or 24 hours) to stimulate STAT3 phosphorylation.
Protein Extraction
-
Cell Lysis: After treatment, place the cell culture plates on ice.
-
Washing: Aspirate the medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[5]
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5][6]
-
Sonication: Sonicate the lysate briefly (10-15 seconds) to shear the DNA and reduce viscosity.[5]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a fresh, pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]
-
SDS-PAGE: Load the denatured protein samples onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7][8] Perform the transfer at 100V for 1-2 hours at 4°C.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) (e.g., from Cell Signaling Technology, Cat# 9131) diluted in 5% BSA in TBST.[7] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[5]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (for Total STAT3): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed for total STAT3.
-
Wash the membrane in a stripping buffer (e.g., 0.2 M Glycine, pH 2.5, 0.05% Tween 20) for 30 minutes at 70°C.[7]
-
Wash the membrane thoroughly with PBS and then TBST.
-
Block the membrane again for 1 hour.
-
Incubate with a primary antibody for total STAT3 (e.g., from Santa Cruz Biotechnology, sc-482) overnight at 4°C.[7]
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Visualizations
Caption: STAT3 Signaling Pathway Activation by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. STAT3 antisense oligonucleotide AZD9150 in a subset of patients with heavily pretreated lymphoma: results of a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. origene.com [origene.com]
- 7. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Note: A High-Throughput STAT3 Luciferase Reporter Assay for Screening and Profiling of Inhibitors Using ML115
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, differentiation, and apoptosis.[1] The JAK/STAT3 signaling pathway is a key regulator of these events, and its aberrant, persistent activation is implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][2][3][4][5]
Luciferase reporter assays are a cornerstone of drug discovery, providing a robust and sensitive method for studying gene expression and signaling pathway activity.[6][7] This application note provides a detailed protocol for a cell-based STAT3 luciferase reporter assay designed for the high-throughput screening (HTS) of potential STAT3 inhibitors. The protocol utilizes a stable HEK293 cell line expressing a firefly luciferase reporter gene under the control of a STAT3-responsive promoter.[8] To activate the pathway and induce a measurable signal, the potent and selective STAT3 agonist, ML115, is used.[9][10] Potential inhibitors are then evaluated based on their ability to reduce the this compound-induced luciferase activity.
STAT3 Signaling Pathway
The canonical JAK/STAT3 signaling cascade is initiated by the binding of cytokines or growth factors (e.g., IL-6) to their corresponding cell surface receptors.[1][2] This binding event triggers the phosphorylation and activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for the SH2 domain of STAT3 monomers.[3] Once recruited, STAT3 is phosphorylated at a key tyrosine residue (Tyr705), leading to its dimerization, translocation into the nucleus, and subsequent binding to specific DNA response elements to initiate the transcription of target genes.[1][2]
Caption: The canonical JAK/STAT3 signaling pathway.
Experimental Workflow
The assay follows a streamlined two-day protocol. On Day 1, the STAT3 reporter cells are seeded into a 96-well plate. On Day 2, the cells are treated with the test inhibitor followed by stimulation with the STAT3 agonist, this compound. After an incubation period to allow for reporter gene expression, the luciferase substrate is added, and the resulting luminescence is measured, which is proportional to STAT3 activity.
Caption: Workflow for the STAT3 inhibitor reporter assay.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| STAT3 Luciferase Reporter HEK293 Cell Line | BPS Bioscience | 60643 |
| Growth Medium 1N | BPS Bioscience | 79801 |
| This compound (STAT3 Agonist) | MedKoo Biosciences | 206035 |
| Test Inhibitor (e.g., Stattic) | Selleckchem | S7024 |
| 96-well white, clear-bottom assay plates | Corning | 3610 |
| ONE-Step Luciferase Assay System | BPS Bioscience | 60690 |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Detailed Experimental Protocol
Day 1: Cell Seeding
-
Prepare Cells: Culture the STAT3 Reporter HEK293 cells according to the supplier's protocol. On the day of the assay, trypsinize and resuspend the cells in fresh growth medium to a density of 30,000 cells/mL.
-
Seed Plate: Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (3,000 cells/well).
-
Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 18-24 hours.
Day 2: Compound Treatment and Luminescence Reading
-
Prepare Compounds:
-
Test Inhibitor: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in growth medium. The final DMSO concentration should not exceed 0.5%.
-
This compound (Agonist): Prepare a stock of this compound in growth medium at 2x the final desired concentration. The recommended final concentration is 4 nM (twice the EC₅₀) to ensure robust stimulation.
-
-
Inhibitor Treatment: Remove the assay plate from the incubator. Add 10 µL of the diluted test inhibitor to the appropriate wells. For control wells (positive and negative), add 10 µL of medium containing DMSO.
-
Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 1 hour.
-
Agonist Stimulation: Add 10 µL of the 2x this compound solution to all wells except the "Negative Control" (unstimulated) wells. To the negative control wells, add 10 µL of growth medium.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 6 hours.
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Prepare the ONE-Step Luciferase reagent according to the manufacturer's protocol.
-
Add 100 µL of the prepared luciferase reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
The activity of a test compound is determined by its ability to inhibit the this compound-induced STAT3 activation.
Table 1: Properties of STAT3 Agonist this compound
| Compound | Target | Activity | EC₅₀ Value |
| This compound | STAT3 | Agonist | ~2 nM[9][10] |
Data Calculation
-
Average Signals: Calculate the average luminescence signal for each condition (Negative Control, Positive Control, and each inhibitor concentration).
-
Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each concentration of the test compound:
% Inhibition = 100 * (1 - [Signal_Test - Signal_Negative] / [Signal_Positive - Signal_Negative])
-
Determine IC₅₀: Plot the Percent Inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the this compound-induced signal.
Table 2: Example Data for a Hypothetical STAT3 Inhibitor ("Compound X")
| Compound X [µM] | Avg. Luminescence (RLU) | % Inhibition |
| 0 (Positive Control) | 850,000 | 0.0% |
| 0.01 | 815,000 | 4.4% |
| 0.03 | 750,000 | 12.5% |
| 0.10 | 580,000 | 33.8% |
| 0.30 | 445,000 | 50.6% |
| 1.00 | 290,000 | 70.0% |
| 3.00 | 185,000 | 83.1% |
| 10.00 | 110,000 | 92.5% |
| 30.00 | 95,000 | 94.4% |
| 100.00 | 92,000 | 94.8% |
| Unstimulated (Negative Control) | 90,000 | 100.0% |
| Calculated IC₅₀ | ~0.29 µM |
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-affinity small-molecule inhibitor of STAT3 against triple-negative breast cancer | BioWorld [bioworld.com]
- 5. STAT3 as a biologically relevant target in H3K27M-mutant diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medkoo.com [medkoo.com]
- 10. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML115 in DMSO: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of ML115 in a laboratory setting, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve the compound at high concentrations.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of DMSO to achieve the target concentration. It is recommended to vortex or sonicate the solution to ensure complete dissolution. For example, to make a 10 mM stock solution, you would dissolve 3.227 mg of this compound in 1 mL of DMSO.
Q3: My this compound solution in DMSO appears to have precipitated. What should I do?
A3: Precipitation can occur, especially after freeze-thaw cycles or if the solution is not stored properly. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. Always visually inspect the solution for clarity before use.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] For long-term storage, -80°C is preferable.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q5: How long is an this compound stock solution in DMSO stable?
A5: When stored at -80°C, this compound in solvent is stable for at least one year.[1] As a powder, it is stable for at least two years when stored at -20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not fully dissolve in DMSO. | Insufficient solvent volume or incomplete mixing. | 1. Ensure the correct volume of DMSO has been added for the desired concentration. 2. Vortex the solution for several minutes. 3. If dissolution is still incomplete, sonication is recommended.[1] |
| Precipitate forms after diluting the DMSO stock solution in aqueous media. | The compound has lower solubility in aqueous solutions. | 1. This is a common occurrence. Try vortexing or sonicating the diluted solution. 2. Consider a serial dilution approach to minimize rapid changes in solvent polarity. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh stock solutions from powder. 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. 3. Visually inspect the solution for any signs of precipitation or color change before each use. |
Quantitative Data Summary
The solubility of this compound in DMSO has been reported by various suppliers. The data is summarized in the table below for easy comparison.
| Supplier | Solubility in DMSO (mg/mL) | Solubility in DMSO (mM) |
| TargetMol | 12.5 | 38.73 |
| MOLNOVA | 20 | 61.97 |
| Cayman Chemical | 16 | - |
| ChemicalBook | 16 | - |
Note: The actual solubility may exhibit slight batch-to-batch variations.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 322.74 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 322.74 g/mol * 1000 mg/g = 3.227 mg
-
-
Weighing the compound:
-
Carefully weigh out 3.227 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely and vortex the solution until the powder is completely dissolved.
-
If necessary, place the tube in a sonicator bath for a few minutes to aid dissolution.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature.
-
For short-term storage, store at -20°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Visualizations
Caption: Workflow for this compound stock solution preparation and use.
Caption: Troubleshooting logic for this compound precipitation in DMSO.
References
Potential off-target effects of ML115
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ML115. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective small molecule activator of the Signal Transducer and Activator of Transcription 3 (STAT3). It has a low nanomolar EC50 for STAT3 activation. Its primary function is to enhance the transcriptional activity of the STAT3 promoter, particularly in response to stimuli such as interleukin-6 (IL-6).
Q2: What are the known off-target effects of this compound?
Based on extensive screening, this compound is highly selective for STAT3. It has been specifically tested against the closely related STAT1 and the pro-inflammatory NF-κB signaling pathways and was found to be inactive.
Q3: A researcher in my lab is observing effects that may suggest off-target activity. What could be the cause?
If you suspect off-target effects, consider the following:
-
Compound Purity and Integrity: Ensure the this compound compound used is of high purity and has been stored correctly to prevent degradation.
-
Experimental System: The cellular context is critical. Uncharacterized components of your specific cell line or experimental model could lead to unexpected biological responses.
-
Concentration: Using concentrations significantly higher than the recommended working concentration may lead to non-specific effects. It is crucial to perform a dose-response curve to determine the optimal concentration for STAT3 activation in your system.
-
Assay Specificity: Ensure that the readouts being used are specific to the pathway of interest and that appropriate controls are in place to rule out assay artifacts.
Q4: How was the selectivity of this compound for STAT3 determined?
The selectivity of this compound was established through a series of counter-screens against related signaling pathways. Specifically, its activity was assessed in cell-based reporter assays for STAT1 and NF-κB, where it showed no activation of these pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No STAT3 activation observed. | 1. Suboptimal this compound concentration. 2. Cell health issues. 3. Incorrect assay conditions. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Check cell viability and ensure cells are healthy and in the logarithmic growth phase. 3. Verify all assay parameters, including incubation times and reagent concentrations. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent this compound solution preparation. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh stock solutions of this compound and ensure thorough mixing before use. |
| High background signal in the assay. | 1. Contamination of cell culture. 2. Issues with the reporter system. | 1. Routinely test for mycoplasma and other contaminants. 2. Validate the reporter construct and ensure its stability in the cell line. |
Quantitative Data Summary
This compound was identified as a potent and selective activator of STAT3. The following table summarizes its activity and selectivity.
| Target/Pathway | Assay Type | Cell Line | Result | Reference |
| STAT3 | Luciferase Reporter Assay | HT-1080 | EC50 = 2.0 nM | |
| STAT1 | Luciferase Reporter Assay | NIH-3T3 | Inactive | |
| NF-κB | Luciferase Reporter Assay | - | Inactive |
Note: "Inactive" indicates that no significant activation was observed in the counter-screens.
Experimental Protocols
1. STAT3 Luciferase Reporter Assay (HT-1080 cells)
This protocol is a representative method for determining the STAT3 activating potential of this compound.
Caption: Workflow for STAT3 Luciferase Reporter Assay.
2. STAT1 and NF-κB Counter-Screen Assays
To confirm the selectivity of this compound, similar luciferase reporter assays are conducted using cell lines engineered with STAT1 or NF-κB responsive elements driving luciferase expression.
Caption: Selectivity profile of this compound.
Signaling Pathway
The diagram below illustrates the intended on-target effect of this compound on the STAT3 signaling pathway and its lack of effect on the STAT1 and NF-κB pathways.
Caption: this compound on-target and off-target pathways.
Technical Support Center: Optimizing APG-115 (ML115) Dose-Response Curves in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with APG-115 (also known as alrizomadlin), a potent and selective small-molecule inhibitor of MDM2. This guide will help optimize dose-response curve experiments in cancer cells to achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of APG-115?
A1: APG-115 is a potent, orally active small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) protein. In cancer cells with wild-type p53, MDM2 binds to p53, leading to its degradation. APG-115 competitively binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This stabilizes and activates p53, restoring its tumor-suppressive functions, which include inducing cell cycle arrest, apoptosis, and senescence.
Q2: In which cancer cell lines is APG-115 expected to be most effective?
A2: APG-115 is most effective in cancer cell lines that possess wild-type TP53 (the gene encoding p53) and ideally, but not exclusively, have an amplification of the MDM2 gene. Cell lines with mutated or null TP53 are generally resistant to APG-115's primary mechanism of action. It is crucial to verify the TP53 status of your cell line before initiating experiments.
Q3: What are typical IC50 values for APG-115 in sensitive cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) for APG-115 can vary depending on the cell line and the assay conditions. For example, in gastric cancer cell lines with wild-type p53, the IC50 values have been reported to be approximately 18.9 ± 15.6 nM in AGS cells and 103.5 ± 18.3 nM in MKN45 cells after a 72-hour treatment.
Q4: How does APG-115 affect the cell cycle and apoptosis?
A4: By activating p53, APG-115 can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, through the upregulation of p21. Furthermore, activated p53 transactivates pro-apoptotic genes such as PUMA and BAX, leading to the induction of apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered during APG-115 dose-response experiments.
Issue 1: High Variability in Dose-Response Curve Data
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to altered drug concentrations and cell growth.
-
Pipetting Errors: Inaccurate serial dilutions or inconsistent reagent addition.
-
Cell Health and Passage Number: Using cells that are unhealthy, have been in culture for too long (high passage number), or have been recently thawed can increase variability.
Solutions:
-
Optimize Cell Seeding: Ensure a single-cell suspension and use an automated cell counter for accurate cell density. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay duration.
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Improve Pipetting Technique: Use calibrated pipettes and perform serial dilutions carefully. For critical experiments, consider preparing a master mix of the drug at each concentration to add to replicate wells.
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Allow cells to recover for at least one passage after thawing before using them in an assay. Regularly monitor cell morphology and viability.
Issue 2: No or Weak Response to APG-115 in Expectedly Sensitive Cells
Possible Causes:
-
Incorrect TP53 Status: The cell line may have an unverified TP53 mutation or deletion.
-
Drug Inactivity: The APG-115 compound may have degraded due to improper storage or handling.
-
Suboptimal Assay Duration: The incubation time may be too short to observe a significant effect on cell viability.
-
High Serum Concentration: Components in the fetal bovine serum (FBS) may bind to the compound, reducing its effective concentration.
Solutions:
-
Verify TP53 Status: Confirm the TP53 status of your cell line through sequencing or by checking a reliable cell line database.
-
Proper Drug Handling: Store APG-115 according to the manufacturer's instructions, typically desiccated at -20°C or -80°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.
-
Test Lower Serum Concentrations: If feasible for your cell line, consider reducing the serum concentration in the culture medium during the drug treatment period.
Issue 3: Discrepancies Between Cell Viability Readout and Microscopic Observation
Possible Causes:
-
Assay Interference: The chosen viability assay may be affected by the compound or the cellular metabolic state. For example, some compounds can interfere with the absorbance or fluorescence readings of certain assays.
-
Cell Cycle Arrest vs. Cell Death: The drug may be causing significant cell cycle arrest without immediate cell death, which some viability assays (like those based on metabolic activity) may not accurately reflect as a cytotoxic effect.
Solutions:
-
Use an Orthogonal Assay: Confirm your results with a different type of viability assay. For example, if you are using an MTS assay (metabolic), validate your findings with a crystal violet assay (staining of adherent cells) or a cell counting method.
-
Perform Apoptosis and Cell Cycle Assays: To distinguish between cytostatic and cytotoxic effects, perform assays that specifically measure apoptosis (e.g., Annexin V/PI staining) and cell cycle distribution (e.g., propidium iodide staining and flow cytometry).
Data Presentation
Table 1: IC50 Values of APG-115 in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Assay Duration (hours) |
| AGS | Gastric | Wild-Type | 18.9 ± 15.6 | 72 |
| MKN45 | Gastric | Wild-Type | 103.5 ± 18.3 | 72 |
| MOLM-13 | AML | Wild-Type | ~20 | 72 |
| MV-4-11 | AML | Wild-Type | ~50 | 72 |
| OCI-AML-3 | AML | Wild-Type | ~100 | 72 |
| HL-60 | AML | Null | >10,000 | 72 |
| SKM-1 | AML | Mutant | >10,000 | 72 |
Table 2: Expected Protein Expression Changes Following APG-115 Treatment in TP53 Wild-Type Cells
| Protein | Expected Change | Method of Detection |
| MDM2 | Increase | Western Blot, qPCR |
| p53 | Increase/Stabilization | Western Blot |
| p21 | Increase | Western Blot, qPCR |
| PUMA | Increase | Western Blot, qPCR |
| BAX | Increase | Western Blot, qPCR |
| Cleaved Caspase-3 | Increase | Western Blot, Flow Cytometry |
| Cleaved PARP | Increase | Western Blot |
| Bcl-2 | Decrease | Western Blot, qPCR |
Experimental Protocols
Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a serial dilution of APG-115 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for p53 Pathway Proteins
-
Cell Lysis: After treating cells with APG-115 for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with APG-115 at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Mandatory Visualizations
Caption: APG-115 mechanism of action in a p53 wild-type cancer cell.
Caption: Experimental workflow for a typical dose-response curve assay.
Caption: A logical troubleshooting guide for common experimental issues.
Technical Support Center: Troubleshooting STAT3 Reporter Assays with ML115
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using a STAT3 reporter assay with the STAT3 activator, ML115.
Frequently Asked Questions (FAQs)
Issue 1: No or Low Luciferase Signal
Question: I am not detecting any or a very low luciferase signal after treating my cells with this compound. What could be the issue?
Answer:
Several factors can contribute to a lack of signal in a STAT3 reporter assay. Here are some common causes and their solutions:
-
Inefficient Transfection: The reporter plasmid may not be efficiently delivered to the cells.
-
Solution: Optimize your transfection protocol. Ensure you are using high-quality, endotoxin-free plasmid DNA.[1] Consider using a different transfection reagent or method (e.g., electroporation). It is also beneficial to use a positive control plasmid (e.g., a constitutively active reporter) to verify transfection efficiency.
-
-
Suboptimal this compound Concentration or Incubation Time: The concentration of this compound or the incubation time may not be sufficient to activate the STAT3 pathway.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line. This compound is a potent activator of STAT3.[2]
-
-
Cell Health: Unhealthy or dead cells will not be metabolically active and cannot produce a luciferase signal.
-
Solution: Ensure your cells are healthy and within a suitable passage number. Check for signs of cytotoxicity after treatment with this compound.
-
-
Issues with Luciferase Reagents: The luciferase substrate may have degraded.
-
Solution: Use fresh or properly stored luciferase assay reagents. Protect the working solutions from light and adhere to the recommended storage temperatures.[3]
-
Issue 2: High Background Signal
Question: I am observing a high luciferase signal in my untreated or negative control wells. What is causing this high background?
Answer:
High background signal can mask the specific effects of this compound. Here are potential reasons and how to address them:
-
Constitutive STAT3 Activity: The cell line you are using may have high basal STAT3 activity.
-
Solution: Choose a cell line with low endogenous STAT3 activity. Alternatively, you can try to reduce the basal activity by serum-starving the cells before the experiment.
-
-
Promoter Strength: A very strong promoter on your reporter plasmid can lead to high basal expression.[1]
-
Solution: Use a reporter construct with a weaker promoter to reduce background signal.
-
-
Plate Type: The type of microplate used can affect background luminescence.
-
Solution: Use white or opaque-walled plates for luciferase assays to minimize well-to-well crosstalk and reduce background.[1]
-
Issue 3: Signal Saturation
Question: The luciferase signal in my this compound-treated wells is extremely high and seems to be saturating the detector. What should I do?
Answer:
Signal saturation can prevent accurate quantification of STAT3 activation. Consider the following adjustments:
-
Excessive DNA in Transfection: Using too much reporter plasmid can lead to overly high luciferase expression.[1]
-
Solution: Reduce the amount of reporter plasmid DNA used for transfection.
-
-
High this compound Concentration: A very high concentration of this compound can maximally activate the STAT3 pathway, leading to a saturated signal.
-
Solution: Lower the concentration of this compound used in your experiment. Refer to your dose-response curve to select a concentration in the linear range of the assay.
-
-
Instrument Settings: The luminometer settings may be too sensitive.
Issue 4: High Variability Between Replicates
Question: I am seeing significant variability in the luciferase signal between my replicate wells. How can I improve the consistency of my results?
Answer:
High variability can compromise the reliability of your data. Here are some tips to improve reproducibility:
-
Inconsistent Pipetting: Small variations in the volumes of reagents added to each well can lead to large differences in the final signal.[1]
-
Solution: Use a master mix for your transfection and treatment solutions to ensure each well receives the same amount. Be meticulous with your pipetting technique.
-
-
Uneven Cell Seeding: An uneven distribution of cells across the plate will result in variable signals.
-
Solution: Ensure you have a homogeneous cell suspension before and during seeding. Gently swirl the plate after seeding to distribute the cells evenly.
-
-
Edge Effects: Wells on the outer edges of the plate can be prone to evaporation and temperature fluctuations, leading to variability.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Fill these wells with sterile water or media to maintain a humid environment.
-
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| This compound EC50 for STAT3 | Low nanomolar | [2] |
| STAT3 Inhibition IC50 (R001) | 5 µM | [4] |
| C188 EC50 in MDA-MB-468 cells | 0.73 µM | [5] |
| C188 EC50 in MDA-MB-231 cells | 3.96 µM | [5] |
| STAT3-IN-5 EC50 for STAT3-Y705 phosphorylation | 170 nM | [5] |
Experimental Protocols
Protocol 1: STAT3 Luciferase Reporter Assay
This protocol outlines the steps for a standard STAT3 luciferase reporter assay using this compound as an activator.
-
Cell Seeding:
-
Seed your chosen cell line in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Transfection:
-
Prepare a transfection master mix containing your STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Add the transfection reagent to the plasmid mix according to the manufacturer's instructions and incubate to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium.
-
Remove the transfection medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Lyse the cells using the lysis buffer provided with your dual-luciferase assay kit.
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate (stop and glo reagent) to each well and measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold change in STAT3 activity by dividing the normalized signal of the this compound-treated wells by the normalized signal of the vehicle control wells.
-
Protocol 2: Testing for Off-Target Effects of this compound
This protocol helps determine if this compound is specifically activating the STAT3 pathway.
-
Cell Seeding and Transfection:
-
Follow the same cell seeding and transfection protocol as above, but in parallel, transfect cells with a negative control reporter plasmid that lacks the STAT3 response element. You can also include reporter plasmids for other pathways, such as NF-κB or STAT1, to check for cross-reactivity.[2]
-
-
This compound Treatment:
-
Treat the cells with the same concentrations of this compound as in the primary experiment.
-
-
Luciferase Assay and Data Analysis:
-
Perform the dual-luciferase assay as described above.
-
If this compound is specific to STAT3, you should observe a significant increase in luciferase activity only in the cells transfected with the STAT3 reporter plasmid and not in the cells with the negative control or other pathway reporters.
-
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
ML115 Technical Support Center: Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential cytotoxicity of ML115 in primary cell cultures. This compound is a potent and selective activator of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective activator of STAT3[1][2]. It has an EC50 (half-maximal effective concentration) for STAT3 activation of 2.0 nM[1][2][3]. This compound functions by promoting the phosphorylation, dimerization, and nuclear translocation of STAT3, which in turn modulates the transcription of target genes involved in cell survival, proliferation, and immune regulation[3].
Q2: Is this compound expected to be cytotoxic to primary cell cultures?
A2: Based on available data, this compound is not expected to be broadly cytotoxic to primary cells at concentrations effective for STAT3 activation. A study from the NIH Molecular Libraries Program reported that this compound does not exhibit cytotoxicity in the HT-1080 fibrosarcoma and NIH-3T3 embryonic fibroblast cell lines[4]. While these are not primary cells in the strictest sense, this finding suggests a low cytotoxic potential. The primary role of STAT3 activation in many cell types is to promote cell survival and inhibit apoptosis.
Q3: What is the role of STAT3 signaling in cell survival and apoptosis?
A3: The STAT3 signaling pathway is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis[5]. In many contexts, particularly in cancer biology, constitutive activation of STAT3 is associated with an anti-apoptotic effect, promoting cell survival by upregulating genes such as Bcl-2 and Bcl-xL. Therefore, activation of STAT3 by this compound would generally be expected to support cell viability rather than induce cytotoxicity.
Q4: At what concentrations should I use this compound in my primary cell culture experiments?
A4: this compound is a potent activator of STAT3, with an EC50 of 2.0 nM[1][2][3]. For initial experiments in primary cells, it is recommended to perform a dose-response curve starting from low nanomolar concentrations (e.g., 0.1 nM to 100 nM) to determine the optimal concentration for STAT3 activation in your specific cell type. It is always advisable to assess cell viability concurrently.
Q5: How can I confirm that this compound is activating STAT3 in my primary cells?
A5: The most common method to confirm STAT3 activation is to perform a Western blot analysis to detect the phosphorylated form of STAT3 (p-STAT3 at Tyr705). An increase in the p-STAT3/total STAT3 ratio upon treatment with this compound indicates pathway activation.
Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues that may arise when assessing the cytotoxicity of this compound or other small molecule activators in primary cell cultures.
| Problem | Possible Cause | Suggested Solution |
| High background signal in control wells (vehicle only) | - Contamination of cell culture (e.g., mycoplasma).- High cell seeding density.- Issues with assay reagent (e.g., expired, improper storage). | - Regularly test for mycoplasma contamination.- Optimize cell seeding density for your specific primary cell type and assay duration.- Use fresh, properly stored assay reagents. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors during reagent addition.- Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| Unexpected decrease in cell viability with this compound treatment | - Off-target effects at high concentrations.- Solvent (e.g., DMSO) toxicity.- Primary cells are particularly sensitive. | - Perform a full dose-response curve to identify a non-toxic working concentration range.- Ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all wells, including controls.- Characterize the health and passage number of your primary cells, as sensitivity can change with time in culture. |
| No change in cell viability observed | - this compound is not cytotoxic at the tested concentrations.- Assay is not sensitive enough.- Insufficient incubation time. | - This is the expected outcome based on current data. Consider using a positive control (a known cytotoxic compound) to validate the assay's ability to detect cell death.- Choose a more sensitive viability assay (e.g., ATP-based assay for low cell numbers).- Optimize the incubation time with the compound. |
Quantitative Data Summary
Direct quantitative cytotoxicity data for this compound in a wide range of primary cells is not extensively available in the public domain. However, the key potency and cytotoxicity information from available sources is summarized below.
| Compound | Parameter | Value | Cell Line(s) | Reference |
| This compound | EC50 for STAT3 Activation | 2.0 nM | - | [1][2][3] |
| This compound | Cytotoxicity | Not cytotoxic | HT-1080, NIH-3T3 | [4] |
Researchers should generate their own dose-response curves for both STAT3 activation and cytotoxicity in their specific primary cell type of interest.
Experimental Protocols
Protocol: Assessing the Cytotoxicity of this compound in Primary Human Fibroblasts using a Resazurin-based Viability Assay
This protocol provides a detailed methodology for evaluating the potential cytotoxic effects of this compound on primary human fibroblasts.
1. Materials and Reagents:
-
Primary human fibroblasts (e.g., dermal fibroblasts)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Doxorubicin)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
2. Cell Seeding:
-
Culture primary human fibroblasts to ~80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with growth medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh growth medium to create a single-cell suspension.
-
Count the cells and determine viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in growth medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (e.g., <0.1%). A suggested concentration range for this compound is 0.1 nM to 1 µM.
-
Prepare dilutions for the positive control (e.g., Doxorubicin, 0.1 µM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound, vehicle control, or positive control.
-
Include wells with medium only (no cells) as a background control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Viability Assessment (Resazurin Assay):
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
5. Data Analysis:
-
Subtract the average fluorescence of the "medium only" background control wells from all other wells.
-
Normalize the data to the vehicle control. The viability of the vehicle control wells is set to 100%.
-
Calculate the percent viability for each treatment condition: (Fluorescence_treated / Fluorescence_vehicle_control) * 100.
-
Plot the percent viability against the log of the compound concentration to generate dose-response curves.
Visualizations
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway activated by cytokines/growth factors and the proposed site of this compound action.
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for assessing the cytotoxicity of a small molecule compound in primary cell cultures.
References
- 1. This compound | 912798-42-6 | STAT | MOLNOVA [molnova.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ML115 in Your Research: A Guide to Preventing Degradation and Ensuring Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing ML115, a potent and selective activator of transcription 3 (STAT3). Ensuring the stability and integrity of this compound throughout your experiments is paramount for obtaining reliable and reproducible results. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate the risk of this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective activator of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by promoting the phosphorylation and subsequent dimerization of STAT3, leading to its translocation to the nucleus and the activation of target gene transcription. This compound is a crucial tool for studying the JAK/STAT signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[2]
Q2: What are the primary factors that can cause this compound degradation?
A2: The stability of this compound can be compromised by several factors. Based on its safety data sheet and general knowledge of similar chemical compounds, the primary culprits for degradation include:
-
Exposure to light: The this compound safety data sheet explicitly advises protecting the compound from light.[3]
-
Elevated temperatures: Heat can accelerate the degradation of this compound.[3]
-
Strong oxidizing agents: Contact with strong oxidizing agents should be avoided.[3]
-
Hydrolysis: Although specific data is unavailable for this compound, amide-containing compounds can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[4][5]
-
Improper storage of solutions: Repeated freeze-thaw cycles and the use of non-anhydrous solvents can compromise the stability of this compound in solution.
Q3: How should I properly store this compound powder and its stock solutions?
A3: Proper storage is critical for maintaining the integrity of this compound. Here are the recommended storage conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Protect from light.[3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous, high-purity DMSO. |
| -20°C | Up to 1 month | For shorter-term storage. Avoid repeated freeze-thaw cycles. |
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[6] Each cycle can introduce moisture, which is absorbed by hygroscopic solvents like DMSO, potentially leading to compound precipitation and degradation.[6] A study on the effect of freeze/thaw cycles on compounds in DMSO showed that while many small molecules are relatively stable, repeated cycles can impact their integrity.[7][8] It is best practice to prepare single-use aliquots of your stock solution.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected STAT3 activation in my cell-based assays.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | 1. Verify Storage Conditions: Ensure that both the powder and stock solutions have been stored according to the recommendations in the table above. 2. Prepare Fresh Stock Solution: If there is any doubt about the age or handling of the current stock, prepare a fresh solution from the powder. 3. Protect from Light: During your experiment, minimize the exposure of this compound-containing solutions to light by using amber tubes and covering plates with foil. |
| Incorrect Concentration | 1. Recalculate Dilutions: Double-check all calculations for preparing the stock and working solutions. 2. Calibrate Pipettes: Ensure that the pipettes used for dilutions are properly calibrated. |
| Cell Culture Conditions | 1. Optimize Cell Density: Ensure that cells are seeded at an optimal density for your specific cell line and assay. 2. Serum Effects: Components in serum can sometimes interfere with small molecule activity. Consider reducing the serum concentration or using serum-free media if your experiment allows. |
Issue 2: Precipitation observed when diluting this compound stock solution in aqueous media.
| Potential Cause | Troubleshooting Step |
| Poor Solubility in Aqueous Buffer | 1. Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your cell culture medium or buffer. 2. Vortexing/Mixing: Ensure thorough mixing immediately after each dilution step. 3. Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts. |
| Compound "Crashing Out" | 1. Warm the Medium: Gently warm the cell culture medium or buffer to 37°C before adding the this compound solution. 2. Sonication (with caution): For preparing stock solutions, brief sonication can help dissolve the compound. However, use this method judiciously as it can generate heat. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound (322.75 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Calculation Example: For 1 mg of this compound: (1 mg) / (322.75 g/mol ) = 3.1 µmol (3.1 µmol) / (10 mmol/L) = 0.31 µL To make a 10 mM solution, you would dissolve 1 mg of this compound in 309.8 µL of DMSO. It is often more practical to weigh a larger amount (e.g., 5 mg) for more accurate pipetting.
-
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex gently until the powder is completely dissolved. If necessary, you can sonicate briefly in a water bath.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM final concentration:
-
Dilute the 10 mM stock 1:100 in culture medium to make a 100 µM intermediate solution (e.g., 2 µL of stock in 198 µL of medium).
-
Further dilute the 100 µM intermediate solution 1:10 in your cell culture plate to reach a final concentration of 10 µM.
-
-
-
Mix thoroughly by gentle pipetting after each dilution.
-
Add the final working solution to your cells immediately.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the canonical JAK/STAT signaling pathway, which is activated by this compound.
Caption: The JAK/STAT signaling pathway activated by this compound.
This guide provides a foundational understanding of how to handle this compound and troubleshoot common experimental issues to prevent its degradation. By adhering to these best practices, researchers can enhance the reliability and reproducibility of their findings.
References
- 1. scbt.com [scbt.com]
- 2. Small molecular inhibitors and degraders targeting STAT3 for cancer therapy: An updated review (from 2022 to 2024) [ccspublishing.org.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ML115 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ML115 in cell culture, with a specific focus on addressing precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It has an EC50 of 2.0 nM for STAT3 activation and displays high selectivity over other related proteins like STAT1 and NFκB.[1][2][3] this compound functions by promoting the phosphorylation, dimerization, and subsequent nuclear translocation of STAT3.[4] In the nucleus, the activated STAT3 dimers bind to DNA and regulate the transcription of target genes involved in processes such as cell survival and proliferation.[4] For instance, this compound has been shown to increase the expression of BCL3, a known STAT3-dependent oncogene.[2][4]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is sparingly soluble in aqueous solutions and requires an organic solvent for creating stock solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][3] For long-term storage, it is advised to store the solid powder form of this compound at -20°C for up to three years.[1] Stock solutions in DMSO should be stored at -80°C for up to one year.[1]
Q3: I observed precipitation after adding my this compound stock solution to the cell culture media. What could be the cause?
Precipitation of small molecules like this compound upon addition to aqueous-based cell culture media is a common issue, often stemming from the compound's low aqueous solubility.[5] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the media, the compound may crash out of solution as the solvent environment changes from organic to aqueous.[5][6] Other contributing factors can include the final concentration of this compound, the concentration of DMSO in the final culture volume, and the composition of the cell culture media itself.[7][8]
Q4: What is the maximum recommended concentration of DMSO in cell culture?
While DMSO is a versatile solvent for dissolving many small molecules, it can be toxic to cells at higher concentrations.[9] Generally, it is recommended to keep the final concentration of DMSO in the cell culture media below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects.[9] The exact tolerance can vary between different cell lines.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
Initial Checks and Best Practices
Before treating your cells, ensure you are following these best practices:
-
Proper Stock Solution Preparation: Ensure your this compound is fully dissolved in the DMSO stock solution. Sonication can aid in dissolution.[1]
-
Serial Dilution: Instead of adding a very small volume of a highly concentrated stock directly to your large volume of media, perform a serial dilution. First, dilute your stock solution in a small volume of media, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Pre-warm Media: Always use pre-warmed cell culture media (37°C) when preparing your final working concentration of this compound. Temperature shifts can cause components to precipitate out of solution.[7]
-
Visual Inspection: After preparing your final working solution, visually inspect the media for any signs of precipitation before adding it to your cells.
Troubleshooting Steps
If you are still observing precipitation, follow these steps:
Step 1: Review Your Final Concentration
-
Problem: The desired final concentration of this compound may exceed its solubility limit in the aqueous cell culture media.
-
Solution: Try reducing the final working concentration of this compound. It is a potent STAT3 activator with an EC50 in the low nanomolar range, so high concentrations may not be necessary for its biological effect.[1][2][4]
Step 2: Optimize DMSO Concentration
-
Problem: The final concentration of DMSO might be too low to keep this compound in solution, or conversely, too high and causing cellular toxicity which can be mistaken for precipitation.
-
Solution:
-
Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed the tolerated level for your specific cell line (generally ≤ 0.5%).
-
Prepare a higher concentration stock solution of this compound in DMSO. This allows you to add a smaller volume to your media, thereby reducing the final DMSO concentration.[6]
-
Step 3: Modify the Dilution Method
-
Problem: Adding the DMSO stock directly to the full volume of media can cause rapid solvent exchange and precipitation.
-
Solution:
-
Aliquot the required volume of your this compound DMSO stock into a fresh microcentrifuge tube.
-
Add a small volume of pre-warmed media to the tube (e.g., 10-20 times the volume of the DMSO stock).
-
Gently pipette up and down or vortex briefly to mix.
-
Transfer this intermediate dilution to your final volume of cell culture media and mix thoroughly.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Solubility (mg/mL) | Molar Concentration (mM) |
| DMF | 25 | 77.46 |
| DMSO | 12.5 - 20 | 38.73 - 61.97 |
| Ethanol | 0.1 | 0.31 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 322.74 g/mol )[1]
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.2274 mg of this compound.
-
Aseptically transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
-
Protocol 2: Preparation of a 1 µM Working Concentration of this compound in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Calculate the volume of the 10 mM stock solution needed. To prepare 10 mL of a 1 µM working solution, you will need 1 µL of the 10 mM stock.
-
Calculation: (1 µM * 10 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
In a sterile tube, add 9.999 mL of pre-warmed complete cell culture media.
-
Add 1 µL of the 10 mM this compound stock solution to the media.
-
Mix the solution thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing that could cause foaming.
-
The final concentration of DMSO in this working solution will be 0.01%, which is well-tolerated by most cell lines.
-
Visually inspect for any precipitation before adding to your cells.
-
Visualizations
Caption: Signaling pathway of this compound-induced STAT3 activation.
References
- 1. This compound | STAT | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | 912798-42-6 | STAT | MOLNOVA [molnova.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 8. cellculturedish.com [cellculturedish.com]
- 9. mdpi.com [mdpi.com]
Addressing ML115 variability between experimental batches
Welcome to the technical support center for ML115. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential variability when using this compound, a potent and selective activator of Signal Transducer and Activator of Transcription 3 (STAT3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent and selective activator of STAT3.[1] It has been shown to have a low nanomolar EC50 for STAT3 activation and is inactive against the related STAT1 and NF-κB pathways.[1] this compound is utilized in research to investigate the diverse roles of STAT3 in cellular processes such as inflammation, cell survival, differentiation, and proliferation.[1]
Q2: How should I store and handle this compound to ensure its stability?
A2: To maintain the integrity and activity of this compound, proper storage and handling are crucial. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C for powder | [1] |
| -80°C in solvent | [1] | |
| Long-term Stability | ≥ 2 years as powder at -20°C | [1] |
| 1 year in solvent at -80°C | [1] | |
| Shipping | With blue ice or at ambient temperature | [1] |
| Solubility | DMSO: 12.5 mg/mL (38.73 mM) | [1] |
| DMF: 25 mg/mL (77.46 mM) | [1] | |
| Ethanol: 0.1 mg/mL (0.31 mM) | [1] |
Q3: What are the known physical and chemical properties of this compound?
A3: Key properties of this compound are provided below to assist in experimental planning and quality control.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅ClN₂O₄ | [1] |
| Molecular Weight | 322.75 g/mol | [1] |
| Purity | >98% (as determined by HPLC) | [1] |
| CAS Number | 912798-42-6 | [1] |
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
A4: Batch-to-batch variability is a known challenge in the biopharma industry and can arise from several factors during the synthesis and purification of small molecules.[2] While specific data on this compound batch variability is not publicly available, potential causes could include:
-
Purity differences: Minor variations in the percentage of the active compound.
-
Presence of impurities: Different types or levels of residual solvents, starting materials, or by-products from the synthesis.
-
Degradation products: Improper storage or handling can lead to the formation of degradation products that may interfere with the activity of this compound.
-
Physical properties: Variations in crystallinity or salt form could affect solubility and bioavailability in cell culture.
Troubleshooting Guide
Issue 1: Reduced or no STAT3 activation with a new batch of this compound.
-
Possible Cause: The new batch of this compound may have a lower effective concentration or has degraded.
-
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh stock solution from the new batch of this compound powder. Ensure complete solubilization, as sonication is sometimes recommended.[1]
-
Perform a Dose-Response Curve: Compare the new batch to a previously validated batch by running a dose-response experiment. This will help determine if a higher concentration of the new batch is needed to achieve the same level of STAT3 activation.
-
Analytical Characterization: If available, perform analytical tests such as HPLC to confirm the purity and integrity of the new batch. Compare the chromatogram to the certificate of analysis provided by the supplier.
-
Issue 2: Increased cell death or unexpected off-target effects.
-
Possible Cause: The new batch may contain cytotoxic impurities.
-
Troubleshooting Steps:
-
Assess Cytotoxicity: Run a simple cytotoxicity assay (e.g., MTT or LDH assay) with the new batch of this compound on your cell line of interest and compare it to a control batch.
-
Evaluate Selectivity: If you have the capability, test the new batch for activity against related signaling pathways, such as STAT1, to ensure its selectivity has been maintained. This compound is known to be inactive against STAT1 and NF-κB.[1]
-
Contact the Supplier: If you suspect a quality issue, contact the supplier and provide them with your data. They may be able to provide a replacement batch or further information.
-
Experimental Protocols
Protocol: Validating a New Batch of this compound using a STAT3 Reporter Assay
This protocol outlines a cell-based assay to functionally validate a new batch of this compound by measuring its ability to induce STAT3-mediated gene transcription.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HT-1080) in the recommended growth medium.
-
Transfect the cells with a STAT3-responsive reporter plasmid (e.g., containing a firefly luciferase gene downstream of a STAT3-inducible promoter) and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of both the new and a previously validated (control) batch of this compound in DMSO.
-
Prepare a series of dilutions for each batch to perform a dose-response curve (e.g., 0.1 nM to 100 nM).
-
-
Cell Treatment:
-
Plate the transfected cells in a 96-well plate.
-
After 24 hours, replace the medium with a fresh medium containing the different concentrations of this compound from both batches. Include a DMSO-only vehicle control.
-
Incubate for the desired time (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration for both batches.
-
Calculate the EC50 for each batch. A significant shift in the EC50 of the new batch compared to the control batch indicates a difference in potency.
-
Visualizations
References
- 1. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Activators) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. STAT3 orchestrates contradictory signals in cytokine-induced G1 to S cell-cycle transition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of the STAT3 Inhibitor ML115
Disclaimer: As "ML115" is not a publicly documented STAT3 inhibitor, this guide is based on the known properties and common challenges associated with potent, small-molecule STAT3 inhibitors. "this compound" is used as a representative name for a hypothetical inhibitor to frame the troubleshooting and experimental advice.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for mitigating the potential off-target effects of this compound, a potent inhibitor of the STAT3 signaling pathway.
Frequently Asked Questions (FAQs)
FAQ 1: How can I confirm that this compound is inhibiting STAT3 in my experimental model?
To confirm on-target activity, you should assess the phosphorylation status of STAT3 at Tyrosine 705 (p-STAT3 Y705), which is critical for its activation.[1][2] A dose-dependent reduction in p-STAT3 Y705 upon this compound treatment, following stimulation with an appropriate cytokine like Interleukin-6 (IL-6), indicates successful target engagement.[2][3]
Key validation experiments include:
-
Western Blotting: To visualize the decrease in p-STAT3 Y705 levels.
-
STAT3-Dependent Reporter Assay: To measure the transcriptional activity of STAT3.[1][2]
-
qRT-PCR: To quantify the expression of known STAT3 target genes (e.g., Bcl-2, c-Myc, Cyclin D1).[4]
FAQ 2: I'm observing significant cell death at concentrations where I expect to see specific STAT3 inhibition. Is this due to off-target effects?
It's possible. While potent STAT3 inhibition can induce apoptosis in cancer cell lines, unexpected cytotoxicity, especially in non-cancerous cells or at low concentrations, may suggest off-target effects.[5] Small molecule inhibitors can sometimes affect other cellular processes, leading to toxicity that is independent of STAT3 inhibition.[5]
To troubleshoot this, consider the following:
-
Perform a dose-response curve: Determine the EC50 for cell viability and compare it to the IC50 for STAT3 inhibition. A large discrepancy may indicate off-target toxicity.[6]
-
Use a STAT3-null cell line: If this compound still induces cell death in cells that do not express STAT3, the effect is unequivocally off-target.[5]
-
Rescue experiment: If possible, introduce a constitutively active form of STAT3. If this rescues the cells from this compound-induced death, the effect is likely on-target.
FAQ 3: Could this compound be inhibiting other STAT family members or kinases?
Yes, this is a common concern with small molecule inhibitors.[7] The SH2 domain, the target for many STAT3 inhibitors, shares homology among different STAT proteins, which can lead to cross-reactivity.[7] Additionally, inhibitors can have unintended effects on various kinases.[8][9]
To assess selectivity, you should:
-
Profile against other STATs: Check the phosphorylation levels of other STATs, such as STAT1 and STAT5, in response to this compound treatment.[5]
-
Perform a kinome scan: A broad panel of kinase activity assays can identify unintended kinase targets of this compound.[10] This provides a comprehensive selectivity profile.
Troubleshooting Guides
Guide 1: Distinguishing Between On-Target Phenotypes and Off-Target Cytotoxicity
This guide provides a workflow to determine if the observed cellular phenotype (e.g., apoptosis, reduced proliferation) is a direct result of STAT3 inhibition or an unrelated off-target effect.
Experimental Workflow for Phenotype Validation
Caption: Workflow to validate if a cellular phenotype is due to on-target STAT3 inhibition.
Quantitative Data Summary
The following tables provide hypothetical but realistic data for this compound to guide experimental design.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value (nM) |
| STAT3 | FP Binding Assay | 50 |
| STAT1 | FP Binding Assay | 1,200 |
| STAT5a | FP Binding Assay | > 10,000 |
| JAK2 | Kinase Activity Assay | 850 |
| SRC | Kinase Activity Assay | 2,500 |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Recommended Concentration Range | Purpose |
| STAT3 Phosphorylation (Western) | 10 nM - 1 µM | Determine IC50 for target engagement |
| STAT3 Reporter Assay | 10 nM - 1 µM | Measure inhibition of transcriptional activity |
| Cell Viability (e.g., MTT) | 1 nM - 100 µM | Determine cytotoxic concentration (EC50) |
| Kinase Selectivity Profiling | 1 µM | Screen for off-target kinase inhibition[10] |
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 (Y705)
Objective: To qualitatively and quantitatively assess the inhibition of STAT3 phosphorylation by this compound.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for 2 hours.
-
Cytokine Stimulation: Stimulate the cells with a STAT3 activator, such as IL-6 (20 ng/mL), for 30 minutes.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-STAT3 (Y705) and total STAT3 (loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: STAT3-Dependent Luciferase Reporter Assay
Objective: To measure the effect of this compound on the transcriptional activity of STAT3.[1][2]
Methodology:
-
Transfection: Co-transfect cells in a 96-well plate with a STAT3-responsive firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization).[1][4]
-
Incubation: Allow the cells to express the reporters for 24 hours.
-
Inhibitor Treatment: Treat the cells with a dose range of this compound for 2-4 hours.
-
Stimulation: Add a STAT3 activator (e.g., IL-6) and incubate for an additional 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized values against the this compound concentration to determine the IC50.
Protocol 3: Kinome Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Service Provider: This assay is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™, SignalChem).
-
Compound Submission: Submit a sample of this compound at a specified concentration (typically 1 µM).
-
Assay Principle: The assay measures the ability of this compound to compete with an immobilized ligand for binding to a large panel of kinases (e.g., over 400 kinases).[10] The amount of kinase bound to the solid support is quantified.
-
Data Interpretation: The results are usually presented as a percentage of control, indicating the degree of inhibition for each kinase. Significant inhibition (e.g., >90%) of any kinase other than the intended targets of the STAT3 pathway suggests an off-target effect.
Signaling Pathway and Logic Diagrams
Caption: Simplified STAT3 signaling pathway showing the primary target of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. google.com [google.com]
Validation & Comparative
A Comparative Guide to STAT3 Activation: ML115 vs. Interleukin-6
For researchers, scientists, and drug development professionals, understanding the nuances of STAT3 activation is critical for advancing research in oncology, immunology, and inflammation. This guide provides a detailed, data-driven comparison of two key agents used to activate the STAT3 signaling pathway: the small molecule activator ML115 and the pleiotropic cytokine Interleukin-6 (IL-6).
Introduction to STAT3 Activation
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. Upon activation, typically through phosphorylation of a critical tyrosine residue (Tyr705), STAT3 proteins dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoters of target genes. This transcriptional regulation controls a wide array of cellular processes, including proliferation, survival, differentiation, and inflammation. Dysregulation of the STAT3 signaling pathway is frequently implicated in the pathogenesis of numerous diseases, most notably cancer and autoimmune disorders.
This guide will compare and contrast the mechanisms, potency, and experimental applications of this compound and IL-6 as STAT3 activators, providing a comprehensive resource for designing and interpreting experiments in this critical signaling pathway.
Quantitative Comparison of this compound and IL-6 in STAT3 Activation
The following table summarizes the key quantitative parameters for this compound and IL-6 in activating STAT3. It is important to note that these values are derived from different studies and experimental systems, and direct head-to-head comparisons may vary depending on the cell type and assay conditions.
| Parameter | This compound | Interleukin-6 (IL-6) | Citation(s) |
| Molecular Type | Small Molecule | Cytokine (Protein) | |
| EC50 for STAT3 Activation | 2.0 nM | ~2 ng/mL (~95 pM) | [1] |
| Typical Effective Concentration Range | Low nanomolar | Picomolar to low nanomolar | [1][2] |
| Kinetics of STAT3 Activation | Not extensively reported | Transient, with peak phosphorylation typically between 15-30 minutes, followed by a decline due to negative feedback mechanisms (e.g., SOCS3). Can be prolonged under certain conditions. | [3][4] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which this compound and IL-6 activate STAT3 differ significantly, which has important implications for their experimental use and potential therapeutic applications.
Interleukin-6: A Canonical Cytokine Activator
Interleukin-6 activates STAT3 through a well-defined, receptor-mediated signaling cascade.[5] The process begins with IL-6 binding to its specific receptor, IL-6R (also known as gp80). This complex then associates with the signal-transducing subunit, gp130, leading to the dimerization of gp130. This dimerization brings the associated Janus kinases (JAKs) into close proximity, allowing for their autophosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for the SH2 domain of STAT3. Recruited STAT3 is subsequently phosphorylated by the JAKs at Tyr705. This phosphorylation event triggers the dimerization of STAT3, its translocation into the nucleus, and the subsequent activation of target gene transcription.[5]
The activation of STAT3 by IL-6 is typically transient, as STAT3 activation induces the expression of Suppressor of Cytokine Signaling 3 (SOCS3), which acts in a negative feedback loop to inhibit JAK activity.[6] However, under certain cellular contexts, such as the presence of active Epidermal Growth Factor Receptor (EGFR), IL-6 can induce a more prolonged, biphasic STAT3 activation.[6]
This compound: A Potent and Selective Small Molecule Activator
This compound is a small molecule that has been identified as a potent and selective activator of STAT3. Unlike IL-6, which initiates signaling from the cell surface, the precise molecular mechanism of this compound is not as extensively characterized. However, it is known to promote the phosphorylation, dimerization, and nuclear translocation of STAT3. It is hypothesized that this compound may act intracellularly, potentially by allosterically modulating STAT3 to a conformation that is more permissive to phosphorylation by constitutively active kinases or by inhibiting a phosphatase that dephosphorylates STAT3. Further research is needed to fully elucidate its direct molecular target and mechanism of action. A key feature of this compound is its selectivity for STAT3 over other STAT family members, such as STAT1, and other signaling pathways like NF-κB.
Experimental Protocols for Studying STAT3 Activation
Accurate and reproducible methods are essential for quantifying STAT3 activation. Below are detailed protocols for two common assays used to assess STAT3 activity in response to agents like this compound and IL-6.
Western Blotting for Phosphorylated STAT3 (p-STAT3)
Western blotting is a widely used technique to detect the phosphorylation status of STAT3 at Tyr705, which is a hallmark of its activation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal STAT3 activation.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or IL-6 (e.g., 1 ng/mL to 100 ng/mL) for the desired time (e.g., 15-30 minutes for IL-6, time course may be necessary for this compound). Include an untreated control.
2. Cell Lysis:
-
After treatment, place the plates on ice and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
To control for protein loading, strip the membrane and re-probe with an antibody for total STAT3 (e.g., Cell Signaling Technology, #9139) or a housekeeping protein like β-actin or GAPDH.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 by using a reporter construct containing a STAT3-responsive promoter element driving the expression of a luciferase gene.
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, a cell line with low endogenous STAT3 activity) in a 24-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).
2. Cell Treatment:
-
24 hours post-transfection, treat the cells with this compound or IL-6 at various concentrations. Include an untreated control.
-
Incubate for an additional 16-24 hours to allow for luciferase expression.
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of STAT3 activity by dividing the normalized luciferase activity of the treated samples by that of the untreated control.
Summary and Conclusion
Both this compound and Interleukin-6 are valuable tools for activating the STAT3 signaling pathway, but they offer distinct advantages and disadvantages depending on the experimental goals.
-
IL-6 is a physiologically relevant cytokine that activates STAT3 through its natural, receptor-mediated pathway. This makes it ideal for studying the biological consequences of STAT3 activation in a context that mimics in vivo signaling. However, its effects can be pleiotropic, activating other signaling pathways, and the duration of STAT3 activation is often transient.
-
This compound is a potent and selective small molecule activator of STAT3. Its key advantages are its high potency and selectivity for STAT3 over other STATs and signaling pathways. This makes it a powerful tool for dissecting the specific roles of STAT3 in cellular processes. However, its mechanism of action is not as well-defined as that of IL-6, and its effects may not fully recapitulate the nuances of cytokine-induced signaling.
The choice between this compound and IL-6 will ultimately depend on the specific research question. For studies investigating the fundamental mechanisms of STAT3-mediated transcription, the selectivity of this compound may be preferable. For studies aiming to understand the role of STAT3 in a more physiological or disease-relevant context, IL-6 is an indispensable tool. By understanding the distinct properties of these two activators, researchers can more effectively design and interpret experiments to unravel the complexities of STAT3 signaling.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytokine Response Is Determined by Duration of Receptor and Signal Transducers and Activators of Transcription 3 (STAT3) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 activation in response to IL-6 is prolonged by the binding of IL-6 receptor to EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating STAT3 Activation: A Comparative Guide to ML115 and Alternatives Using qPCR
For researchers, scientists, and drug development professionals, the accurate validation of STAT3 (Signal Transducer and Activator of Transcription 3) activation is crucial for advancing research in oncology, immunology, and inflammation. This guide provides a comprehensive comparison of ML115, a potent and selective small-molecule activator of STAT3, with other common methods for inducing STAT3 activity. The comparison is supported by a detailed protocol for validation using quantitative real-time polymerase chain reaction (qPCR), a sensitive and widely used technique for measuring gene expression.
Introduction to STAT3 and the Role of this compound
STAT3 is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Dysregulation of the STAT3 signaling pathway is implicated in a variety of diseases, particularly cancer and inflammatory conditions.[2] Consequently, molecules that can modulate STAT3 activity are invaluable tools for both basic research and therapeutic development.
This compound is a novel isoxazole carboxamide compound identified as a potent and selective activator of STAT3.[1] It enhances the transcriptional activity of STAT3, in part by potentiating the activation mediated by the inflammatory cytokine interleukin-6 (IL-6).[1] A key advantage of this compound is its selectivity for STAT3 over other related signaling pathways, such as STAT1 and NFκB, making it a precise tool for studying STAT3-specific functions.[1]
Comparison of STAT3 Activation Methods
The activation of STAT3 in a research setting can be achieved through various means, each with its own advantages and disadvantages. Here, we compare this compound to the most common alternative, the cytokine IL-6.
| Parameter | This compound | Interleukin-6 (IL-6) | Other Small Molecule Activators |
| Mechanism of Action | Potentiates IL-6-mediated STAT3 activation and enhances STAT3 transcriptional activity.[1] | Binds to its receptor (IL-6R), leading to the recruitment and activation of JAKs, which in turn phosphorylate and activate STAT3. | Varied; may directly or indirectly promote STAT3 phosphorylation or nuclear translocation.[2] |
| Selectivity | High selectivity for STAT3 over STAT1 and NFκB.[1] | Can activate other signaling pathways in addition to STAT3. | Selectivity varies depending on the compound. |
| Consistency & Reproducibility | High; as a synthetic small molecule, it offers high purity and batch-to-batch consistency. | Can vary depending on the source, purity, and activity of the recombinant protein. | Consistency is generally high for synthetic compounds. |
| Ease of Use | Simple to use; can be directly added to cell culture media. | Requires careful handling and storage to maintain biological activity. | Generally simple to use. |
| Cost-Effectiveness | Generally cost-effective for in vitro studies. | Can be more expensive, especially for large-scale or long-term experiments. | Cost varies widely depending on the compound. |
Validating STAT3 Activation with qPCR: An Illustrative Data Comparison
The most direct way to validate the activation of STAT3 is to measure the upregulation of its downstream target genes. Quantitative PCR (qPCR) is a highly sensitive method for this purpose. The STAT3 target gene BCL3 (B-cell lymphoma 3) is a well-established marker of STAT3 activation and its expression is upregulated by this compound.[1] Other common STAT3 target genes include MYC, BCL2, and IL10.[3]
The following table presents illustrative data on the fold change in BCL3 mRNA expression in a hypothetical experiment comparing this compound to IL-6.
| Treatment | Concentration | Fold Change in BCL3 mRNA Expression (Mean ± SD) |
| Vehicle Control | - | 1.0 ± 0.2 |
| This compound | 10 µM | 8.5 ± 1.1 |
| IL-6 | 50 ng/mL | 6.2 ± 0.8 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the type of results that can be obtained from a qPCR-based validation experiment. Actual results may vary depending on the cell line, experimental conditions, and specific protocols used.
Experimental Protocol: qPCR Validation of STAT3 Activation
This protocol outlines the key steps for validating STAT3 activation in a cell-based assay using qPCR to measure the expression of the target gene BCL3.
I. Cell Culture and Treatment
-
Seed the cells of interest (e.g., HT-1080 fibrosarcoma cells) in a suitable culture plate and allow them to adhere overnight.
-
Treat the cells with this compound, IL-6, or a vehicle control at the desired concentrations for a predetermined time (e.g., 6-24 hours).
II. RNA Isolation
-
Lyse the cells and isolate total RNA using a commercially available RNA isolation kit (e.g., RNeasy Kit, QIAGEN) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
III. cDNA Synthesis
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., Taqman Reverse Transcription Kit, Applied Biosystems) following the manufacturer's protocol.
IV. Quantitative PCR (qPCR)
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the BCL3 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system (e.g., Applied Biosystems 7500).
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in BCL3 expression relative to the vehicle control, normalized to the housekeeping gene.
Primer Sequences for BCL3 (Human):
-
Forward Primer: 5'-CCTGAACCCAGAGTCCTGTG-3'
-
Reverse Primer: 5'-GCTCTGGTTGCTTTGTCGAT-3'
Visualizing the Workflow and Pathways
To better understand the processes involved, the following diagrams illustrate the STAT3 signaling pathway, the experimental workflow for qPCR validation, and the logical comparison of STAT3 activators.
Caption: The STAT3 signaling pathway initiated by IL-6 and potentiated by this compound.
Caption: Experimental workflow for validating STAT3 activation using qPCR.
Caption: Logical framework for comparing STAT3 activation methods.
Conclusion
This compound presents a valuable tool for researchers studying the STAT3 signaling pathway. Its high selectivity and consistency make it an attractive alternative to traditional methods like cytokine stimulation. The use of qPCR to measure the expression of STAT3 target genes such as BCL3 provides a robust and quantitative method for validating the activity of this compound and other STAT3 modulators. This guide provides the necessary framework for researchers to design and execute experiments to confidently assess STAT3 activation in their models of interest.
References
ML115: A Comparative Guide to a Selective STAT3 Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ML115, a potent and selective small molecule activator of Signal Transducer and Activator of Transcription 3 (STAT3), against other activators of the STAT family of proteins. The information is compiled to offer an objective overview supported by available experimental data and detailed methodologies for key assays.
Introduction to the STAT Family
The Signal Transducer and Activator of Transcription (STAT) family comprises seven latent cytoplasmic transcription factors: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6.[1] These proteins are crucial mediators of cytokine and growth factor signaling, playing pivotal roles in cell proliferation, differentiation, apoptosis, and immunity.[1] Upon activation, typically through phosphorylation by Janus kinases (JAKs), STAT proteins dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate gene transcription.[1] The specificity of the cellular response to various stimuli is, in part, determined by the differential activation of specific STAT family members.
This compound: A Selective STAT3 Activator
This compound is a small molecule identified as a potent and selective activator of STAT3. It has an EC50 of 2.0 nM for STAT3 activation. Critically, studies have shown that this compound is inactive against the closely related STAT1 and the inflammatory transcription factor NFκB at concentrations up to 56 µM, indicating a high degree of selectivity for STAT3. This selectivity makes this compound a valuable tool for studying the specific roles of STAT3 in various biological processes and a potential starting point for the development of therapeutic agents that target STAT3-mediated pathways.
Comparison of this compound with Other STAT Family Activators
The following table summarizes known activators for each member of the STAT family, with a focus on small molecules where available. It is important to note that for several STAT proteins, specific and direct small molecule activators are not as well-characterized as for STAT3, with activation often being induced by cytokines or other indirect means.
| STAT Family Member | Small Molecule Activator(s) | Natural Ligand(s)/Other Activators | Notes |
| STAT1 | 2-(1,8-naphthyridin-2-yl)phenol | Interferons (IFN-α, IFN-β, IFN-γ) | 2-(1,8-naphthyridin-2-yl)phenol has been shown to enhance STAT1-dependent gene expression. |
| STAT2 | Poly(I:C), Retinoic Acid, R-848 | Interferons (IFN-α, IFN-β) | These small molecules are known to induce STAT2 activation, often as part of a broader immune response. |
| STAT3 | This compound | Interleukin-6 (IL-6), various cytokines and growth factors | This compound is a potent and selective small molecule activator of STAT3. |
| STAT4 | Curcumin, Resveratrol | Interleukin-12 (IL-12) | Curcumin and Resveratrol have been reported to activate STAT4, although their specificity is not fully characterized. |
| STAT5a/5b | CDK19 Inhibitors (indirect) | Prolactin, Erythropoietin (EPO), IL-2, IL-3, GM-CSF | Inhibition of CDK19 has been shown to boost STAT5 activity. Direct small molecule activators are not well-established. |
| STAT6 | Not well-established | Interleukin-4 (IL-4), Interleukin-13 (IL-13) | Activation is primarily mediated by cytokines. |
Visualizing the STAT Signaling Pathway
The following diagram illustrates the general mechanism of STAT activation by cytokines and the point of intervention for a small molecule activator like this compound.
References
The Scarcity of Choice: A Comparative Guide to Small Molecule STAT3 Activators Beyond ML115
For researchers seeking to pharmacologically activate the Signal Transducer and Activator of Transcription 3 (STAT3), the landscape of available small molecules is remarkably sparse. The predominant focus of drug discovery efforts has been on the inhibition of STAT3, a transcription factor frequently implicated in the pathology of various cancers and inflammatory diseases due to its role in promoting cell survival, proliferation, and immune evasion. Consequently, the small molecule activator ML115 stands as a rare and valuable tool. This guide provides a detailed comparison of this compound, outlines the scientific context for the lack of alternatives, and presents other methods for STAT3 activation.
This compound: A Potent and Selective STAT3 Agonist
This compound was identified through a high-throughput screening campaign and is characterized as a potent and selective small molecule agonist of STAT3.[1] It functions by promoting the phosphorylation, dimerization, and subsequent nuclear translocation of STAT3, leading to the transcription of its target genes.[2]
Quantitative Performance of this compound
| Parameter | Value | Cell Line / Assay Condition | Source |
| EC50 | 2 nM | HT-1080 cells (in the presence of IL-6) | [1][2] |
| Selectivity | Inactive against STAT1 and NFκB | NIH-3T3 cells (for STAT1) | [1] |
| Downstream Effect | Upregulates transcription of BCL3 | QPCR experiments | [1] |
| Cytotoxicity | Not cytotoxic in parental cell lines | HT-1080 and NIH-3T3 cells | [1] |
The Rationale Behind the Scarcity of STAT3 Activators
The limited number of small molecule STAT3 activators is not an oversight but rather a reflection of the complex and often contradictory roles of STAT3 in cellular processes.
-
Oncogenic Potential: Persistent STAT3 activation is a hallmark of many cancers.[3] Developing activators carries the inherent risk of promoting tumorigenesis, making their therapeutic application challenging.
-
Dual Role in Immunity and Cell Growth: STAT3's function is highly context-dependent. For instance, while it can promote tumor growth, it also plays a crucial role in the expansion and function of certain immune cells, such as T cells, which can be beneficial in an anti-cancer response.[4] This dual nature makes the systemic activation of STAT3 with a small molecule a delicate balance with potentially counterproductive effects.[4]
-
Targeting Complexity: STAT3 is an intracellular transcription factor, which has historically made it a challenging target for drug discovery.[3]
Alternative Approaches to STAT3 Activation
Given the lack of direct small molecule agonists, researchers often turn to alternative methods to activate the STAT3 pathway:
-
Cytokines and Growth Factors: The most common physiological activators of STAT3 are cytokines like Interleukin-6 (IL-6) and growth factors.[3] These proteins bind to cell surface receptors, initiating the JAK-STAT signaling cascade that leads to STAT3 phosphorylation.
-
Upstream Pathway Agonists: Molecules that activate upstream components of the STAT3 pathway can also be employed. For example, agonists of the PAR-1 and PAR-4 receptors, such as TRAP and AYPGKF, have been shown to induce STAT3 phosphorylation in platelets.
Experimental Methodologies
High-Throughput Screening for STAT3 Activators (as used for this compound discovery)
A quantitative high-throughput screen (qHTS) was utilized to identify this compound. The general steps are as follows:
-
Cell Line: A human fibrosarcoma cell line (HT-1080) engineered with a STAT3-responsive reporter gene (e.g., luciferase) is used.
-
Assay Principle: Cells are treated with a library of small molecules in the presence of a sub-optimal concentration of a known STAT3 activator, such as IL-6. An increase in the reporter gene signal indicates that the compound enhances STAT3 activity.
-
Procedure:
-
Cells are seeded in 1536-well plates and incubated.
-
Test compounds are added to the wells.
-
IL-6 is added to stimulate the STAT3 pathway.
-
After an incubation period, the reporter gene activity (e.g., luminescence) is measured.
-
-
Counterscreens: To ensure selectivity, active compounds are tested in similar assays for related pathways, such as STAT1 and NFκB activation.[1]
Western Blot for STAT3 Phosphorylation
A common method to confirm STAT3 activation is to measure the phosphorylation of STAT3 at tyrosine 705 (pSTAT3-Y705).
-
Cell Treatment: Cells are treated with the compound of interest for a specified time.
-
Lysis: Cells are lysed to extract total protein.
-
Gel Electrophoresis: Protein lysates are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for pSTAT3-Y705, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: The signal is visualized using a chemiluminescent substrate. Total STAT3 levels are also measured as a loading control.
Visualizing the STAT3 Activation Pathway and Experimental Workflow
Caption: Canonical STAT3 signaling pathway.
Caption: Experimental workflow for identifying STAT3 activators.
References
A Comparative Analysis of ML115 and Other Known STAT3 Agonists for Research and Drug Development
For researchers, scientists, and drug development professionals, the selective activation of Signal Transducer and Activator of Transcription 3 (STAT3) presents a promising therapeutic avenue for various conditions. This guide provides a comparative overview of ML115, a potent and selective STAT3 agonist, alongside other known STAT3 activators, Colivelin and Fulipiftide. The information is supported by available experimental data to aid in the selection of appropriate research tools.
Quantitative Comparison of STAT3 Agonists
The following table summarizes the key performance metrics of this compound, Colivelin, and Fulipiftide based on available data.
| Compound | Agonist Type | Potency (EC50/AC50) | Selectivity | Mechanism of Action |
| This compound | Small Molecule | 2.0 nM | Selective over STAT1 and NF-κB | Enhances STAT3 transcriptional activity, particularly in the presence of IL-6.[1] |
| Colivelin | Peptide | Data not available | Data not available | Activates STAT3 signaling, leading to neuroprotective effects.[1][2] |
| Fulipiftide | Peptide | Data not available | Data not available | Activates ERK2 and STAT3 signaling pathways, promoting tendon regeneration. |
In-Depth Look at STAT3 Agonists
This compound: A Potent and Selective Small Molecule Activator
This compound is a small molecule agonist of STAT3 that has demonstrated high potency and selectivity. With an EC50 of 2.0 nM, it is a powerful tool for studying STAT3-mediated signaling pathways. Its selectivity for STAT3 over the closely related STAT1 and the inflammatory transcription factor NF-κB makes it a valuable asset for targeted research, minimizing off-target effects. The mechanism of this compound involves the enhancement of STAT3's transcriptional activity, a process that is potentiated in the presence of the cytokine Interleukin-6 (IL-6).[1] Functionally, this compound has been shown to upregulate the transcription of the BCL3 oncogene, a known downstream target of STAT3.[1]
Colivelin: A Neuroprotective Peptide with STAT3 Activating Properties
Fulipiftide: A Peptide Agonist Promoting Tissue Regeneration
Fulipiftide is a peptide-based STAT3 agonist that has shown promise in the field of regenerative medicine. It activates both the ERK2 and STAT3 signaling pathways, leading to the promotion of tendon stem/progenitor cell proliferation and tendon regeneration. Similar to Colivelin, specific quantitative data on its potency as a STAT3 agonist is not widely published. Its dual activation of ERK2 and STAT3 pathways suggests a broader mechanism of action that may be beneficial in complex biological processes like tissue repair.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize STAT3 agonists. Specific details may vary based on the cell line and experimental conditions.
STAT3 Phosphorylation Western Blot
This method is used to determine the level of STAT3 activation by measuring its phosphorylation at specific tyrosine residues (e.g., Tyr705).
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa) and grow to 70-80% confluency. Treat cells with the STAT3 agonist at various concentrations for a specified time. A vehicle control should be included.
-
Cell Lysis: Wash cells with cold phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total STAT3 or β-actin) to determine the fold-change in STAT3 phosphorylation.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid (containing STAT3 binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Agonist Treatment: After transfection, treat the cells with the STAT3 agonist at various concentrations for a specified duration.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of STAT3 transcriptional activity relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved, the following diagrams have been generated.
Caption: Canonical STAT3 signaling pathway and the intervention point of STAT3 agonists.
References
Cross-Validation of Nrf2 Activator Effects with Genetic Models: A Comparative Guide
A Note on the Topic: While the initial query specified "ML115," publicly available scientific literature and databases contain limited information regarding a compound with this identifier and its specific biological effects. Therefore, this guide provides a comparative framework using the well-established class of Nuclear factor erythroid 2-related factor 2 (Nrf2) activators. This approach allows for a comprehensive demonstration of how small molecule effects are cross-validated with genetic models, a critical process in modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals.
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, making it a key therapeutic target for a multitude of diseases characterized by oxidative stress. Pharmacological activation of the Nrf2 pathway offers a promising strategy for disease prevention and intervention. However, ensuring the on-target efficacy and specificity of Nrf2-activating compounds is paramount. Cross-validation with genetic models provides a robust method to confirm that the observed effects of a compound are indeed mediated through the intended molecular pathway.
Comparison of Nrf2 Activators
Nrf2 activators can be broadly classified into two categories: electrophilic and non-electrophilic. Electrophilic activators typically function by covalently modifying cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and downstream signaling. Non-electrophilic activators, in contrast, aim to disrupt the Keap1-Nrf2 protein-protein interaction without forming covalent bonds, potentially offering a more specific and less reactive therapeutic profile.
The following table summarizes key quantitative data for representative Nrf2 activators.
| Compound | Class | Mechanism of Action | Potency (EC50/IC50) | Key Nrf2 Target Gene Upregulation | Reference Cell Line |
| Sulforaphane | Electrophilic (Isothiocyanate) | Covalent modification of Keap1 cysteines | ~2-5 µM (for Nrf2 activation) | NQO1, HMOX1, GCLC | Various (e.g., HepG2, AREc32) |
| Dimethyl Fumarate (DMF) | Electrophilic (Fumarate) | Covalent modification of Keap1 cysteines | ~5-10 µM (for Nrf2 activation) | NQO1, HMOX1, GCLM | Various (e.g., astrocytes, keratinocytes) |
| Bardoxolone Methyl (CDDO-Me) | Electrophilic (Triterpenoid) | Covalent modification of Keap1 cysteines | ~10-100 nM (for Nrf2 activation) | NQO1, HMOX1, GCLC | Various (e.g., HEK293T, renal cells) |
| PRL-295 | Non-electrophilic | Disruption of Keap1-Nrf2 protein-protein interaction | ~1-5 µM (for Nrf2 activation) | Selective upregulation, including NQO1 | Human keratinocytes |
| Astemizole | Non-electrophilic | Putative Nrf2 activator | ~10 µM (for target gene upregulation) | NQO1, HMOX1, GCLM | MCF7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to assess Nrf2 activation and to perform genetic cross-validation.
Nrf2-ARE Luciferase Reporter Assay
This assay is a common method to screen for and quantify the activation of the Nrf2 pathway.
-
Cell Line: A human cell line (e.g., HepG2, HEK293T) stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) upstream of the luciferase gene. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization.
-
Protocol:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., a suspected Nrf2 activator) for a specified duration (typically 16-24 hours). Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
After incubation, lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after the addition of a luciferin-containing substrate.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency and cell viability.
-
Calculate the fold induction of Nrf2 activity by normalizing the firefly luciferase signal to the Renilla luciferase signal and comparing the treated samples to the vehicle control.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method quantifies the transcriptional upregulation of Nrf2 downstream target genes.
-
Protocol:
-
Treat cells (e.g., primary cells, cell lines) with the test compound for a predetermined time (e.g., 6-24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[1]
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression in treated cells to that in vehicle-treated cells.[2]
-
Cross-Validation with CRISPR/Cas9-mediated Keap1 Knockout
This genetic model is used to confirm that the compound's activity is dependent on the Keap1-Nrf2 axis.
-
Model: A cell line in which the KEAP1 gene has been knocked out using CRISPR/Cas9 technology.
-
Protocol:
-
Generate a stable KEAP1 knockout cell line and a corresponding wild-type (WT) control line. Validate the knockout by sequencing and Western blot analysis for the Keap1 protein.
-
Treat both the WT and KEAP1 knockout cells with the test compound.
-
Measure the expression of Nrf2 target genes using qPCR as described above.
-
-
Expected Outcome:
-
In WT cells, the compound should induce a dose-dependent increase in Nrf2 target gene expression.
-
In KEAP1 knockout cells, the baseline expression of Nrf2 target genes will be constitutively high due to the absence of Keap1-mediated repression. The addition of an electrophilic Nrf2 activator that acts on Keap1 is expected to have little to no further effect on Nrf2 target gene expression, thus validating its on-target mechanism.[3]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the Keap1-Nrf2 signaling pathway and a general workflow for cross-validating a compound's effects using a genetic model.
Caption: The Keap1-Nrf2 signaling pathway under basal and induced conditions.
Caption: Workflow for cross-validating a compound's on-target effects using a genetic model.
References
- 1. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the mechanism of Zishen Quyu Jiedu formula in treating endometriosis based on network pharmacology and experimental verification [frontiersin.org]
- 3. KEAP1 editing using CRISPR/Cas9 for therapeutic NRF2 activation in primary human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to STAT3 Pathway Modulators for Cancer Research
For researchers, scientists, and drug development professionals, understanding the nuances of Signal Transducer and Activator of Transcription 3 (STAT3) pathway modulators is critical for advancing cancer therapy. This guide provides a detailed comparison of the efficacy of various STAT3 modulators, supported by experimental data and protocols. A key finding of our review is the clarification of the role of ML115, which, contrary to potential assumptions, functions as a STAT3 activator.
The STAT3 Signaling Pathway: A Dual Role in Cellular Function
The Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein that acts as a signal messenger and transcription factor.[1] In response to signals from cytokines and growth factors, STAT3 is activated through phosphorylation, forms dimers, and translocates to the nucleus to regulate the expression of genes involved in cell growth, proliferation, and apoptosis.[2][3] While essential for normal cellular processes, the persistent activation of the STAT3 signaling pathway is a hallmark of many cancers, where it promotes tumor growth, metastasis, and immune evasion.[4][5] This oncogenic role has made STAT3 a prime target for cancer drug development.
Below is a diagram illustrating the canonical STAT3 signaling pathway.
Caption: Canonical STAT3 signaling pathway.
This compound: A Potent STAT3 Activator
Initial interest in this compound as a potential anti-cancer agent led to an investigation of its role as a STAT3 modulator. However, comprehensive analysis reveals that this compound is a potent and selective agonist (activator) of STAT3, with an EC50 of 2 nM.[2] It functions by promoting STAT3 phosphorylation, dimerization, and nuclear translocation.[2] this compound has been shown to increase the expression of BCL3, a known STAT3-dependent oncogene.[2]
Given that the primary strategy for cancer therapy is the inhibition of the STAT3 pathway, a direct comparison of the "efficacy" of this compound with STAT3 inhibitors is not scientifically appropriate in this context. While this compound is a valuable tool for studying the physiological roles of STAT3 activation, it is not a candidate for cancer treatment through STAT3 pathway modulation.
Comparative Efficacy of STAT3 Inhibitors
Numerous small molecules and biologics have been developed to inhibit the STAT3 pathway at various points. This section compares the efficacy of three well-characterized small-molecule STAT3 inhibitors: Stattic, FLLL32, and the antisense oligonucleotide AZD9150.
| Compound | Mechanism of Action | Target | IC50 / Potency | Cell Line Examples |
| Stattic | Inhibits STAT3 dimerization and DNA binding | STAT3 SH2 domain | IC50: ~5.1 µM (in vitro) | MDA-MB-231, PC-3 |
| FLLL32 | Directly binds to the STAT3 SH2 domain, inhibiting phosphorylation | STAT3 SH2 domain | IC50: <5 µM | PANC-1, MDA-MB-231 |
| AZD9150 | Antisense oligonucleotide that binds to STAT3 mRNA, leading to its degradation | STAT3 mRNA | Low nanomolar range | Various solid tumor and hematologic cancer cells |
Experimental Protocols for Evaluating STAT3 Modulators
Accurate and reproducible experimental design is paramount when assessing the efficacy of STAT3 modulators. Below are detailed protocols for key assays used to characterize these compounds.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Seeding: Seed HEK293 or other suitable cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with the test compound (e.g., STAT3 inhibitor) for a specified period. For activators, co-treatment with a cytokine like IL-6 may be necessary to induce STAT3 activity.
-
Lysis and Reading: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity.
Caption: Workflow for a STAT3 Luciferase Reporter Assay.
Western Blot for Phospho-STAT3 (p-STAT3)
This method directly assesses the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the test compound for the desired time. Often, cells are stimulated with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
STAT3 DNA Binding Assay
This assay measures the ability of activated STAT3 to bind to its specific DNA consensus sequence.
-
Nuclear Extract Preparation: Treat cells with the test compound and/or a STAT3 activator. Isolate the nuclear proteins from the cytoplasmic fraction.
-
Binding Reaction: Incubate the nuclear extracts with a labeled DNA probe containing the STAT3 binding site.
-
Detection: The bound STAT3-DNA complexes can be detected using various methods, such as Electrophoretic Mobility Shift Assay (EMSA) or ELISA-based assays.
-
Analysis: Quantify the amount of STAT3 bound to the DNA probe.
Conclusion
The STAT3 signaling pathway remains a critical target in oncology. While the initial premise of evaluating this compound as a STAT3 inhibitor proved to be a misconception, this guide clarifies its role as a potent STAT3 activator and provides a robust comparison of bona fide STAT3 inhibitors. The presented experimental protocols offer a foundation for researchers to accurately assess the efficacy of novel STAT3 modulators in their own discovery and development pipelines. Careful consideration of the specific mechanism of action of any modulator is crucial for the successful therapeutic targeting of the STAT3 pathway.
References
Orthogonal Validation of ML115's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML115, a known selective STAT3 agonist, with other methods of modulating the STAT3 signaling pathway. It includes supporting experimental data, detailed protocols for orthogonal validation of its mechanism of action, and visual diagrams of the key pathways and experimental workflows.
This compound: A Selective STAT3 Agonist
This compound is a potent and selective small-molecule agonist of the Signal Transducer and Activator of Transcription 3 (STAT3). It has an EC50 of 2.0 nM and promotes STAT3 activation by inducing its phosphorylation, dimerization, and subsequent nuclear translocation, leading to the transcription of STAT3 target genes. Notably, this compound is inactive against the closely related STAT1 and the inflammatory transcription factor NFκB. One of the documented downstream effects of this compound is the increased expression of BCL3, a known STAT3-dependent oncogene.
Comparison of STAT3 Modulators
Orthogonal validation of a compound's mechanism of action involves using multiple, distinct experimental approaches to confirm its effect on its target. In the context of this compound, this means demonstrating its STAT3 activating properties through various biochemical and cell-based assays. For a comprehensive comparison, this guide includes data on both a known STAT3 activator, Colivelin, and several well-characterized STAT3 inhibitors which can serve as negative controls or comparators for dissecting the STAT3 pathway.
| Compound | Target | Mechanism of Action | Potency (EC50/IC50) | Selectivity |
| This compound | STAT3 | Agonist | 2.0 nM (EC50) | Selective for STAT3 over STAT1 and NFκB |
| Colivelin | STAT3 | Agonist (neuroprotective peptide) | ~10-100 pM (EC50 for neuroprotection) | Activates STAT3, but may have other effects |
| Stattic | STAT3 | Inhibitor | 5.1 µM (IC50) | Selective for STAT3 over STAT1 |
| C188-9 | STAT3 | Inhibitor | ~2-5 µM (IC50) | Selective STAT3 inhibitor |
| Cucurbitacin I | STAT3 | Inhibitor | ~0.17 µM (IC50) | Inhibits JAK/STAT3 signaling |
Experimental Protocols for Orthogonal Validation
Here are detailed methodologies for key experiments to validate the mechanism of action of this compound and other STAT3 modulators.
Western Blot for STAT3 Phosphorylation
This assay directly measures the phosphorylation of STAT3 at Tyr705, a key step in its activation.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line with known STAT3 signaling) and allow them to adhere overnight. Treat the cells with this compound, a vehicle control, and other compounds (e.g., a known STAT3 inhibitor as a negative control) for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody for total STAT3 as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
STAT3-Dependent Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of STAT3.
Protocol:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a STAT3-responsive element driving the expression of a luciferase gene and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with this compound, a vehicle control, and other compounds.
-
Luciferase Assay: After the desired treatment period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the STAT3 signaling pathway.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of STAT3 modulation on cell proliferation and viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and other compounds to determine the dose-response effect on cell viability. Include a vehicle control.
-
MTT Incubation: After the desired treatment period (e.g., 24-72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Pathways and Workflows
To further clarify the mechanism of action and the validation process, the following diagrams are provided.
Caption: STAT3 Signaling Pathway and the Role of this compound.
Caption: Experimental Workflow for Orthogonal Validation.
Safety Operating Guide
Navigating the Safe Disposal of ML115: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of ML115, a toxic and pharmaceutically active compound. Adherence to these protocols is critical to mitigate risks and maintain a safe research environment.
Core Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the key safety and handling information for this compound. The following table summarizes the essential data derived from the Safety Data Sheet (SDS).
| Parameter | Information | Source |
| Hazard Description | Toxic, Pharmaceutically Active Ingredient | Selleck Chemicals SDS |
| Primary Hazards | Moderate to severe irritant to the skin and eyes. | Selleck Chemicals SDS |
| CAS Registry Number | 912798-42-6 | Selleck Chemicals SDS |
| Personal Protective Equipment (PPE) | NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, chemical safety goggles. | Selleck Chemicals SDS |
| First Aid: Inhalation | Remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration. | Selleck Chemicals SDS |
| First Aid: Skin Contact | Flush with copious amounts of water; remove contaminated clothing and shoes; call a physician. | Selleck Chemicals SDS |
| First Aid: Eye Contact | Check for and remove contact lenses and flush with copious amounts of water; assure adequate flushing by separating the eyelids with fingers; call a physician. | Selleck Chemicals SDS |
| First Aid: Ingestion | Wash out mouth with copious amounts of water; call a physician. | Selleck Chemicals SDS |
Experimental Protocol: this compound Disposal Procedure
The following protocol outlines the step-by-step process for the proper disposal of this compound. This procedure is based on general principles for handling toxic laboratory waste and should be performed in conjunction with your institution's specific hazardous waste management policies.
Materials:
-
Appropriate Personal Protective Equipment (PPE): NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, chemical safety goggles.
-
Designated hazardous waste container (solid or liquid, as appropriate), clearly labeled.
-
Chemical fume hood.
-
Spill kit for toxic chemicals.
Procedure:
-
Preparation and PPE: Before handling this compound, ensure you are wearing the required PPE as specified in the table above. All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled solid hazardous waste container. The label should include "Hazardous Waste," "Toxic," and the chemical name "this compound."
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled liquid hazardous waste container. The container should be compatible with the solvent used. The label must include "Hazardous Waste," "Toxic," the chemical name "this compound," and the solvent system. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Ensure the hazardous waste container is kept closed except when adding waste.
-
Do not overfill the container; it should be no more than 90% full.
-
The exterior of the waste container must be kept clean and free of contamination.
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate cleaning agent as recommended by your institution's safety protocols. Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
-
Documentation: Maintain a log of the this compound waste generated, including the quantity and date of disposal into the hazardous waste container.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.
Caption: Workflow for the safe disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling ML115
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of ML115, a potent and selective muscarinic M1 receptor antagonist. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a toxic and hazardous compound that can cause moderate to severe irritation to the skin and eyes[1]. Handling should only be performed by personnel trained and familiar with the management of potent active pharmaceutical ingredients[1].
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when working with this compound. The following table summarizes the required PPE:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles | Must be worn at all times to protect from splashes. A face shield is required if there is a significant splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Gloves must be inspected for leaks before use and replaced immediately if contaminated or damaged. |
| Body Protection | Laboratory coat | A lab coat should be worn to prevent skin contact and protect clothing. |
| Respiratory Protection | NIOSH-certified respirator | Required when handling the powder form of this compound or if there is a risk of aerosolization. |
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Toxicity | Harmful if swallowed or inhaled. | If Swallowed: Wash out mouth with copious amounts of water and call a physician. If Inhaled: Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. |
| Irritant | Moderate to severe skin and eye irritant. | Skin Contact: Flush with copious amounts of water and remove contaminated clothing. Call a physician. Eye Contact: Remove contact lenses if present. Flush with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Call a physician. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical to mitigate the risks associated with this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in-vitro experiment using this compound. This generalized protocol should be adapted to specific experimental needs.
Disposal Plan
All materials contaminated with this compound, including unused compounds, solutions, and contaminated PPE, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Containment: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Mechanism of Action: Muscarinic M1 Receptor Antagonism
This compound functions as a selective antagonist of the muscarinic acetylcholine receptor M1. These receptors are G-protein coupled receptors (GPCRs) that play a significant role in the central nervous system. The binding of the endogenous ligand, acetylcholine, to the M1 receptor activates a signaling cascade. As an antagonist, this compound blocks this activation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
